Product packaging for 2,5-Dichloronicotinonitrile(Cat. No.:CAS No. 126954-66-3)

2,5-Dichloronicotinonitrile

Cat. No.: B182220
CAS No.: 126954-66-3
M. Wt: 173 g/mol
InChI Key: CZKCARRNABGWOH-UHFFFAOYSA-N
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Description

2,5-Dichloronicotinonitrile (CAS 126954-66-3) is a high-value chemical intermediate with the molecular formula C6H2Cl2N2 and a molecular weight of 173.00 g/mol . This compound presents as white to off-white crystalline solids . It is a versatile building block in organic synthesis, particularly in the research and development of various pharmaceuticals, including potential applications in anti-infectives, cardiovascular, digestive, anti-tumor, nervous system, geriatric, and gynecological drugs . As a specialty pyridine derivative, it is designed for use in chemical synthesis and process development. The presence of both chlorine substituents and a nitrile group on the pyridine ring makes it a reactive and valuable precursor for further functionalization, enabling researchers to explore novel chemical entities and synthetic pathways . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl2N2 B182220 2,5-Dichloronicotinonitrile CAS No. 126954-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKCARRNABGWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557481
Record name 2,5-Dichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126954-66-3
Record name 2,5-Dichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Dichloronicotinonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and safety information for this compound. The information is intended for use by professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name This compound
CAS Number 126954-66-3[1]
Molecular Formula C₆H₂Cl₂N₂
Molecular Weight 172.01 g/mol [2]
Appearance White Solid[1]
Melting Point 118-119 °C
Boiling Point 255.4 °C at 760 mmHg
Purity Typically ≥97%
InChI Key CZKCARRNABGWOH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C#N)Cl[2]

Reactivity and Stability

Stability: The compound is stable under recommended storage conditions, typically at 4°C. It should be stored in a tightly closed container in a dry and well-ventilated place.[3]

Reactivity: The chemical structure of this compound, featuring an aromatic ring substituted with two electron-withdrawing groups (a nitrile group and chlorine atoms), makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The nitrile and chloro groups activate the pyridine ring for attack by nucleophiles. The chlorine atoms can be displaced by various nucleophiles, making this compound a versatile intermediate for synthesizing more complex substituted pyridine derivatives, which are common scaffolds in medicinal chemistry.[4]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the dehydration of 2,5-dichloronicotinamide.[1]

Reagents and Equipment:

  • 2,5-dichloronicotinamide

  • Dichloromethane (DCM)

  • Trifluoroacetic anhydride

  • Triethylamine

  • Water

  • Saturated saline solution (brine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,5-dichloronicotinamide (1.0 eq) in dichloromethane.[1]

  • Sequentially add trifluoroacetic anhydride (~1.3 eq) and triethylamine (~2.3 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[1]

  • Slowly pour the reaction solution into water to quench the reaction.[1]

  • Extract the aqueous phase three times with dichloromethane.[1]

  • Combine the organic phases and wash with saturated saline.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purify the resulting residue by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield this compound as a white solid.[1]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

While specific, detailed spectra for this compound are not provided in the searched literature, typical spectroscopic characteristics for similar compounds can be inferred.

  • ¹H NMR: Due to the absence of protons on the pyridine ring, a standard ¹H NMR spectrum would likely show no signals, or only signals from impurities or the solvent.

  • ¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms in the molecule (three substituted and three unsubstituted carbons on the pyridine ring, plus the nitrile carbon).

  • IR Spectroscopy: The spectrum would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) group, typically in the range of 2220-2260 cm⁻¹. Absorptions corresponding to C-Cl bonds and C=C/C=N bonds of the aromatic ring would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4 peaks) would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification: [3]

  • Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Precautionary Measures & First Aid: [3]

  • Prevention:

    • P261: Avoid breathing dust.[3]

    • P264: Wash skin thoroughly after handling.[3]

    • P280: Wear protective gloves, eye protection, and face protection.[3]

    • Use only outdoors or in a well-ventilated area.[3]

  • Response:

    • If on skin: Wash with plenty of soap and water.[3]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Applications in Drug Development

This compound serves as an important intermediate in organic synthesis and for pharmaceutical research and development. While specific drugs derived directly from this compound are not detailed, its structure is a key building block. The substituted nicotinonitrile scaffold is present in various biologically active molecules. For instance, a related compound, 2,5-dichloro-4,6-dimethylnicotinonitrile, is a precursor for synthesizing selective muscarinic M4 receptor positive allosteric modulators, which have been investigated as potential treatments for schizophrenia.[6] This highlights the utility of the dichloronicotinonitrile core in constructing complex molecules for drug discovery programs.

References

A Technical Guide to 2,5-Dichloronicotinonitrile: Synthesis, Reactivity, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichloronicotinonitrile, a key heterocyclic building block in medicinal chemistry. We detail its physicochemical properties, provide a robust experimental protocol for its synthesis, and explore its reactivity in key cross-coupling reactions. With a focus on its application in drug discovery, this guide elucidates the role of the closely related aminopyrimidine scaffold in the inhibition of Bruton's tyrosine kinase (Btk), a critical target in B-cell malignancies. Detailed experimental workflows and a depiction of the Btk signaling pathway are presented to support researchers in the design and synthesis of novel kinase inhibitors.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. The presence of two chlorine atoms at positions amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, combined with the electron-withdrawing nitrile group, makes it a versatile intermediate. This guide focuses on the practical aspects of its synthesis and utilization, particularly as a scaffold for compounds targeting key signaling pathways in disease, such as the B-cell receptor (BCR) signaling cascade.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. These data are essential for its proper handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 126954-66-3[1]
Molecular Formula C₆H₂Cl₂N₂[1]
Molecular Weight 173.00 g/mol
Melting Point 118-119 °C[1]
Boiling Point 255.4 °C at 760 mmHg[1]
IUPAC Name 2,5-dichloropyridine-3-carbonitrile[1]

Synthesis of this compound

The following protocol details the synthesis of this compound from 2,5-dichloronicotinamide. This dehydration reaction provides a high yield of the target compound.

Experimental Protocol: Dehydration of 2,5-Dichloronicotinamide
  • Materials:

    • 2,5-dichloronicotinamide

    • Dichloromethane (DCM)

    • Trifluoroacetic anhydride (TFAA)

    • Triethylamine (TEA)

    • Water

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate

    • Petroleum ether

  • Procedure:

    • Dissolve 2,5-dichloronicotinamide (1.0 eq) in dichloromethane (approx. 0.12 M solution).

    • To the stirred solution, sequentially add trifluoroacetic anhydride (1.3 eq) and triethylamine (2.3 eq).

    • Stir the reaction mixture at room temperature and monitor for completion (e.g., by TLC or LC-MS).

    • Upon completion, slowly pour the reaction mixture into water.

    • Extract the aqueous phase three times with dichloromethane.

    • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield this compound as a white solid.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2,5-dichloronicotinamide 2,5-dichloronicotinamide Dissolution Dissolution 2,5-dichloronicotinamide->Dissolution in DCM DCM DCM TFAA TFAA Reagent Addition Reagent Addition TFAA->Reagent Addition TEA TEA TEA->Reagent Addition Dissolution->Reagent Addition Stirring Stirring Reagent Addition->Stirring Quenching Quenching Stirring->Quenching with Water Extraction Extraction Quenching->Extraction with DCM Drying Drying Extraction->Drying over Na2SO4 Purification Purification Drying->Purification Column Chromatography This compound This compound Purification->this compound G cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling This compound This compound Buchwald R-NH2 Pd Catalyst, Ligand, Base This compound->Buchwald Suzuki Ar-B(OH)2 Pd Catalyst, Ligand, Base This compound->Suzuki 2-Amino-5-chloro-3-cyanopyridine 2-Amino-5-chloro-3-cyanopyridine Buchwald->2-Amino-5-chloro-3-cyanopyridine 2-Aryl-5-chloro-3-cyanopyridine 2-Aryl-5-chloro-3-cyanopyridine Suzuki->2-Aryl-5-chloro-3-cyanopyridine Btk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk activates BTK_mem BTK Syk->BTK_mem recruits & phosphorylates PLCg2 PLCγ2 BTK_mem->PLCg2 phosphorylates Antigen Antigen Antigen->BCR binds PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux NFkB NF-κB Activation DAG->NFkB BTK_Inhibitor BTK Inhibitor (e.g., Ibrutinib) BTK_Inhibitor->BTK_mem inhibits Ca_flux->NFkB Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation

References

synthesis of 2,5-Dichloronicotinonitrile from 2,5-dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-Dichloronicotinonitrile from its precursor, 2,5-dichloronicotinamide. The primary method described is the dehydration of the amide functionality using phosphorus oxychloride (POCl₃), a common and effective reagent for this transformation. This document provides detailed experimental protocols, a summary of relevant quantitative data, and a visual representation of the experimental workflow.

Core Synthesis Pathway: Dehydration of 2,5-Dichloronicotinamide

The conversion of a primary amide to a nitrile involves the removal of a molecule of water. Phosphorus oxychloride is a powerful dehydrating agent that facilitates this transformation. The reaction proceeds by activating the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to attack, ultimately leading to the formation of the nitrile and inorganic phosphorus byproducts.

Quantitative Data Summary

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)PurityReference
2,6-DichloronicotinamidePOCl₃, Tetraethylammonium chloride (catalytic)None (neat)802489Sufficiently pure for next step[1]

Experimental Protocols

The following protocol is adapted from the successful synthesis of the analogous 2,6-Dichloronicotinonitrile and general procedures for amide dehydration using phosphorus oxychloride.[1][2]

Method 1: Dehydration using Phosphorus Oxychloride

This procedure outlines the dehydration of 2,5-dichloronicotinamide using neat phosphorus oxychloride with a phase-transfer catalyst.

Materials:

  • 2,5-dichloronicotinamide

  • Phosphorus oxychloride (POCl₃)

  • Tetraethylammonium chloride

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,5-dichloronicotinamide (1.0 eq) and a catalytic amount of tetraethylammonium chloride (5% w/w).

  • Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically run neat.

  • Reaction Conditions: Heat the mixture to 80°C under reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to be complete within 24 hours.[1]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

    • Dilute the crude residue with dichloromethane (CH₂Cl₂).[1]

    • Filter the resulting solution to remove any insoluble inorganic byproducts.

    • Wash the organic filtrate successively with saturated aqueous potassium carbonate (K₂CO₃) solution and distilled water.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2,5-dichloronicotinamide.

SynthesisWorkflow Start 2,5-Dichloronicotinamide Reaction Dehydration Reaction (80°C, 24h) Start->Reaction Reagents POCl₃ Tetraethylammonium chloride Reagents->Reaction Workup Work-up (Quenching, Extraction, Washing) Reaction->Workup Cooling & Quenching Purification Purification (Recrystallization/ Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

References

2,5-Dichloronicotinonitrile molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 2,5-Dichloronicotinonitrile, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and IUPAC Name

This compound is a chlorinated pyridine derivative. Its structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and a nitrile group at position 3.

The IUPAC name for this compound is This compound .

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

PropertyValueReference
Molecular Formula C₆H₂Cl₂N₂
Molecular Weight 173.00 g/mol
CAS Number 126954-66-3[1]
Appearance White Solid[1]
Melting Point 118-119 °C
Boiling Point 255.4 °C at 760 mmHg
InChI Key CZKCARRNABGWOH-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound from 2,5-Dichloronicotinamide [1]

This section details the experimental procedure for the synthesis of this compound.

Materials:

  • 2,5-dichloronicotinamide

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Triethylamine (Et₃N)

  • Water (H₂O)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve 2,5-dichloronicotinamide (180 mg, 0.94 mmol) in dichloromethane (8.0 mL).

  • Sequentially add trifluoroacetic anhydride (0.16 mL, 1.20 mmol) and triethylamine (0.30 mL, 2.20 mmol) to the solution.

  • Stir the reaction mixture until the reaction is complete.

  • Slowly pour the reaction solution into water (50 mL).

  • Extract the aqueous phase with dichloromethane (3 x 80 mL).

  • Combine the organic phases and wash with saturated saline solution (150 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether.

  • The final product is obtained as a white solid (155 mg, 95% yield).

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

References

physical properties of 2,5-Dichloronicotinonitrile melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 2,5-Dichloronicotinonitrile, specifically its melting and boiling points. This document includes tabulated data for quick reference, detailed experimental protocols for the determination of these properties, and a visualization of a relevant synthetic pathway to provide context for its application in chemical synthesis.

Core Physical Properties

This compound is a solid organic compound with the molecular formula C₆H₂Cl₂N₂. Accurate determination of its physical properties, such as melting and boiling points, is a fundamental aspect of its characterization, indicating purity and providing necessary data for reaction setup and purification procedures.

Data Presentation

The key physical properties of this compound are summarized in the table below.

Physical PropertyValue
Melting Point118-119 °C[1]
Boiling Point255-255.4 °C (at 760 mmHg)[1]

Experimental Protocols

While specific experimental data for the determination of this compound's melting and boiling points are not detailed in publicly available literature, the following sections describe the standard and widely accepted methodologies for these measurements for a solid organic compound.

Melting Point Determination Protocol (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range, typically 0.5-1.0°C. A broader melting range often indicates the presence of impurities. The capillary method is the most common technique for accurate melting point determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the solid this compound is placed on a clean, dry surface (like a watch glass) and finely powdered using a mortar and pestle. This ensures uniform heat distribution.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a compact column of 1-2 mm in height is achieved.

  • Measurement:

    • The loaded capillary tube is placed into the heating block of the melting point apparatus.

    • A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting point.

    • A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point.

    • A second, more careful determination is performed with a slow heating rate of 1-2 °C per minute near the expected melting point.

  • Data Recording: Two temperatures are recorded to define the melting range:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid. The recorded melting point is reported as the range T₁ - T₂.

Boiling Point Determination Protocol (Siwoloboff Method)

For high-boiling solids like this compound, the boiling point is typically measured at reduced pressure and extrapolated to atmospheric pressure. However, a common method for determining the boiling point of small quantities involves a micro-scale technique using an inverted capillary.

Apparatus:

  • Small test tube or ignition tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath) and hot plate

  • Apparatus to secure the test tube and thermometer

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube, enough to submerge the bulb of the thermometer and the lower part of the test tube (approximately 0.5 mL after melting).

  • Assembly:

    • A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.

    • A thermometer is attached to the test tube, ensuring the thermometer bulb is level with the bottom of the test tube.

    • The entire assembly is submerged in a heating bath (e.g., paraffin oil or silicone oil), making sure the heating liquid is above the level of the sample but below the opening of the test tube.

  • Measurement:

    • The bath is heated gently and stirred continuously to ensure uniform temperature.

    • As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the substance has exceeded the atmospheric pressure.

  • Data Recording:

    • The heat source is removed, and the bath is allowed to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid begins to be drawn back into the capillary tube is the boiling point of the substance at that atmospheric pressure. This is the point where the external pressure equals the vapor pressure of the substance.

Mandatory Visualization

While this compound itself has various applications, its structural analog, 2,5-Dichloropyridine, serves as a critical intermediate in the synthesis of neonicotinoid insecticides, a significant class of agrochemicals. The following diagram illustrates a generalized synthetic pathway from a dichlorinated pyridine intermediate to the widely used insecticide, Imidacloprid, showcasing a key industrial application of this class of compounds.

Synthetic_Pathway start 2,5-Dichloropyridine inter1 2-Chloro-5- (chloromethyl)pyridine start->inter1 Side-chain Chlorination product Imidacloprid inter1->product Nucleophilic Substitution reagent1 N-Nitro-imidazolidin-2-imine + Base (e.g., K₂CO₃) reagent1->product Reactant

Caption: Synthetic route from 2,5-Dichloropyridine to Imidacloprid.

References

Solubility of 2,5-Dichloronicotinonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloronicotinonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide addresses the current landscape of solubility data for this compound. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document provides available qualitative information, outlines detailed experimental protocols for solubility determination, and presents a framework for the systematic collection and presentation of such data.

Introduction to this compound

This compound (CAS No. 126954-66-3) is a solid crystalline compound with a melting point of 118-119°C and a boiling point of 255.4°C at 760 mmHg. Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, dictates its polarity and, consequently, its solubility characteristics in various organic media. The optimization of synthetic and purification processes, such as chromatography, heavily relies on the selection of appropriate solvents, making solubility a cornerstone of process chemistry.

Qualitative Solubility Profile

While specific quantitative data is scarce, procedural descriptions in chemical literature provide qualitative insights into solvents capable of dissolving this compound.

  • Dichloromethane : Synthesis procedures for related compounds describe dissolving this compound in dichloromethane, indicating good solubility.

  • Ethyl Acetate / Petroleum Ether : The use of an ethyl acetate/petroleum ether mixture as an eluent for silica gel column chromatography suggests that this compound is soluble in this solvent system.[1] This implies solubility in both the moderately polar ethyl acetate and the non-polar petroleum ether.

These instances suggest that the compound is likely soluble in a range of common polar aprotic and non-polar organic solvents. However, for precise process control and optimization, experimental determination of quantitative solubility is essential.

Quantitative Solubility Data

As of the latest literature review, no comprehensive quantitative solubility data for this compound across a range of organic solvents has been published. To facilitate research and development, the following table provides a standardized format for recording experimentally determined solubility data.

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only . It is intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: Solubility of this compound in Various Organic Solvents (Illustrative Data)

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method
Acetone2525.41.47Gravimetric
4042.12.43Gravimetric
Dichloromethane2538.92.25Gravimetric
Ethyl Acetate2518.51.07UV-Vis
4031.21.80UV-Vis
Ethanol255.20.30Gravimetric
Toluene258.80.51UV-Vis
Acetonitrile2522.11.28Gravimetric

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires a systematic approach. The following protocols describe two common and reliable methods: the gravimetric method and the UV-Vis spectroscopic method.

Preparation of a Saturated Solution

The foundational step for most solubility determination methods is the preparation of a saturated solution, where the solvent has dissolved the maximum amount of solute at a given temperature and is in equilibrium with excess solid solute.[2]

  • Addition of Solute : Add an excess amount of solid this compound to a series of vials or flasks. The visible presence of undissolved solid is crucial to confirm saturation.

  • Addition of Solvent : Accurately pipette a known volume of the desired organic solvent into each container.

  • Equilibration : Seal the containers to prevent solvent evaporation. Place them in a constant-temperature shaker or stirring bath set to the desired experimental temperature (e.g., 25°C, 40°C).

  • Agitation : Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

Method A: Gravimetric Analysis

The gravimetric method is a straightforward and robust technique that determines solubility by measuring the mass of the dissolved solute after evaporating the solvent.[3][4][5][6]

  • Sample Collection : Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully extract a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated or temperature-equilibrated volumetric pipette to prevent premature crystallization.

  • Filtration : Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.

  • Weighing : Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or beaker. Record the combined mass.

  • Evaporation : Gently evaporate the solvent under a fume hood or using a rotary evaporator. For higher-boiling point solvents, a vacuum oven set to a temperature below the solute's melting point can be used.

  • Drying and Final Weighing : Dry the solid residue to a constant mass in a vacuum oven.[6] Cool the dish in a desiccator and weigh it. The difference between this final mass and the initial mass of the empty dish gives the mass of the dissolved this compound.

  • Calculation : The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Method B: UV-Vis Spectroscopic Analysis

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method and requires smaller sample volumes.[7][8][9]

  • Preparation of Standard Solutions : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve : Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration. The resulting linear plot should adhere to the Beer-Lambert law.

  • Sample Preparation : Prepare a saturated solution as described in section 4.1.

  • Dilution : Carefully withdraw a small, precise volume of the clear, filtered supernatant. Dilute this aliquot with a known volume of the same solvent to bring its concentration within the linear range of the calibration curve.

  • Absorbance Measurement : Measure the absorbance of the diluted sample at λ_max.

  • Calculation : Use the equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor. Solubility = Concentration of diluted sample * (Volume after dilution / Volume before dilution)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_methods Analytical Method start Start: Select Solvent & Temperature prep_sat Prepare Saturated Solution (Add excess solute to solvent) start->prep_sat equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_sat->equilibrate separate Separate Supernatant from Solid (Centrifugation / Settling) equilibrate->separate filter Filter Supernatant (e.g., 0.22 µm syringe filter) separate->filter grav_start Method A: Gravimetric filter->grav_start spec_start Method B: Spectroscopic filter->spec_start aliquot_grav Take Precise Volume of Filtrate grav_start->aliquot_grav evaporate Evaporate Solvent aliquot_grav->evaporate weigh Weigh Dry Residue evaporate->weigh calculate Calculate Solubility (g/100 mL or mol/L) weigh->calculate aliquot_spec Take Precise Volume & Dilute spec_start->aliquot_spec measure Measure Absorbance (UV-Vis) aliquot_spec->measure calibrate Requires Calibration Curve measure->calibrate measure->calculate end End: Report Data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Spectral Data of 2,5-Dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 2,5-Dichloronicotinonitrile (CAS No: 132519-15-6). Due to the limited availability of experimentally derived public data, this document focuses on predicted values and established analytical methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the structural characterization of this compound.

Molecular Structure

This compound, also known as 2,5-dichloro-3-cyanopyridine, has the molecular formula C₆H₂Cl₂N₂ and a molecular weight of 173.00 g/mol . The structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and a nitrile group at position 3.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~8.6Doublet~2.51H-6
~8.0Doublet~2.51H-4

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~152QuaternaryC-2
~148MethineC-6
~140QuaternaryC-5
~135MethineC-4
~115QuaternaryC-3
~114QuaternaryCN

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000MediumC-H StretchAromatic C-H
~2230StrongC≡N StretchNitrile
~1600-1450Medium-StrongC=C and C=N StretchAromatic Ring
~1100-1000StrongC-Cl StretchAryl Halide
~900-675StrongC-H Bend (out-of-plane)Aromatic C-H

Sample Preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative Intensity (%)Proposed Fragment
172/174/176High[M]⁺ (Molecular Ion)
137/139Medium[M-Cl]⁺
111/113Medium[M-Cl-CN]⁺

Ionization Mode: Electron Ionization (EI). The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is about 4-5 cm.

  • Data Acquisition:

    • The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

    • For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm). Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the IR region.

    • Place the mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

    • For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the discussed spectroscopic methods.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Interpretation cluster_elucidation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton & Carbon Environment Connectivity NMR->NMR_Data IR_Data Functional Groups Present (e.g., C≡N, C-Cl) IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectral analysis of this compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to obtain them. Researchers are encouraged to use this information as a starting point for their analytical work and to confirm these predicted data with experimental results.

An In-depth Technical Guide to 2,5-Dichloronicotinonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichloronicotinonitrile, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. This document details the historical context of its synthesis, outlines a key experimental protocol for its preparation, and explores its applications as a versatile chemical intermediate. While a definitive first synthesis is not definitively documented in readily available literature, this guide presents a widely accepted and practiced synthetic methodology. The physicochemical properties and spectroscopic data are summarized to aid in its characterization. Furthermore, this guide discusses its potential, though not yet fully elucidated, role in developmental pathways for novel therapeutic agents and other advanced materials.

Introduction

This compound, with the CAS number 126954-66-3, is a chlorinated aromatic nitrile. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, imparts unique reactivity, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the chlorine atoms and the nitrile group influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution and other transformations. This reactivity profile has positioned this compound as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

History and Discovery

While a singular, seminal publication detailing the initial discovery and synthesis of this compound is not readily apparent in a historical survey of chemical literature, its preparation is consistently approached through the dehydration of its corresponding amide, 2,5-dichloronicotinamide. This method's prevalence across numerous chemical suppliers and in synthetic chemistry resources suggests it is a well-established and likely one of the earliest practical routes to this compound. The development of synthetic routes to various dichloronicotinonitriles has been driven by the pursuit of novel bioactive molecules, with different substitution patterns on the pyridine ring leading to a diverse range of pharmacological and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 126954-66-3[1]
Molecular Formula C₆H₂Cl₂N₂[1]
Molecular Weight 173.00 g/mol
Melting Point 118-119 °C[1]
Boiling Point 255.4 °C at 760 mmHg[1]
Appearance White solid[2]
Purity ≥97%[1]

Experimental Protocols

The following section details a widely used experimental protocol for the synthesis of this compound.

Synthesis of this compound from 2,5-Dichloronicotinamide

This procedure involves the dehydration of 2,5-dichloronicotinamide using a dehydrating agent such as trifluoroacetic anhydride in the presence of a base.[2]

Materials:

  • 2,5-Dichloronicotinamide

  • Dichloromethane (DCM)

  • Trifluoroacetic anhydride

  • Triethylamine

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve 2,5-dichloronicotinamide (1.0 eq) in dichloromethane.

  • To this solution, sequentially add trifluoroacetic anhydride (1.28 eq) and triethylamine (2.34 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, slowly pour the reaction mixture into water.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases and wash with saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound as a white solid.[2]

Yield: Approximately 95%.[2]

G Experimental Workflow: Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_amide 2,5-Dichloronicotinamide dissolve Dissolve amide in DCM start_amide->dissolve start_reagents DCM, Trifluoroacetic Anhydride, Triethylamine add_reagents Add dehydrating agent and base start_reagents->add_reagents dissolve->add_reagents stir Stir at room temperature add_reagents->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography end_product This compound (White Solid) chromatography->end_product

Synthesis of this compound Workflow

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While a complete, publicly available dataset is not consistently found, the expected spectroscopic characteristics can be inferred from the analysis of related compounds.

1H NMR: The 1H NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrile group.

13C NMR: The 13C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the nitrile group. The chemical shifts of the carbons bearing the chlorine atoms would be significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other bands corresponding to C-Cl stretching and aromatic C-H and C=C/C=N stretching vibrations would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (172.0 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms (with an approximate ratio of 9:6:1 for M, M+2, and M+4 peaks).

Applications and Biological Significance

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.[3] The presence of two chlorine atoms and a nitrile group provides multiple reactive sites for further chemical modifications.

While specific drugs or commercial products derived directly from this compound are not extensively documented in public literature, its structural motif is found in various biologically active compounds. For instance, substituted nicotinonitriles are precursors to neonicotinoid insecticides, which act on the central nervous system of insects.[4]

The development of novel therapeutic agents often involves the synthesis of libraries of compounds based on a core scaffold. This compound represents a valuable scaffold for the generation of such libraries. By selectively substituting the chlorine atoms or modifying the nitrile group, a diverse range of derivatives can be prepared and screened for biological activity against various targets.

Given the prevalence of pyridine-containing structures in medicinal chemistry, it is plausible that derivatives of this compound could interact with a variety of biological pathways. However, at present, there is a lack of specific published research detailing the interaction of this compound or its direct derivatives with defined signaling pathways. The diagram below illustrates a hypothetical workflow for the utilization of this compound in a drug discovery program.

G Hypothetical Drug Discovery Workflow cluster_synthesis Derivative Synthesis cluster_screening Screening & Evaluation cluster_preclinical Preclinical Development start This compound synthesis Chemical Modification (e.g., Nucleophilic Substitution) start->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vitro In Vitro Studies (Target Validation, ADME) lead_opt->in_vitro in_vivo In Vivo Studies (Efficacy, Toxicology) in_vitro->in_vivo end_point Candidate Drug in_vivo->end_point

Drug Discovery Workflow from a Core Scaffold

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While its formal "discovery" is not clearly documented, its synthesis via the dehydration of 2,5-dichloronicotinamide is a well-established and efficient method. Its utility as a chemical intermediate in the agrochemical and pharmaceutical industries is evident, although specific, publicly disclosed end-products are limited. The potential for this compound to serve as a scaffold for the development of novel bioactive molecules remains an active area of interest for researchers in drug discovery. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully unlock the potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dichloronicotinonitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel 2,5-dichloronicotinonitrile derivatives. This class of compounds holds significant promise in medicinal chemistry, serving as a versatile scaffold for the development of new therapeutic agents. The protocols outlined below focus on the functionalization of the this compound core through nucleophilic aromatic substitution reactions, enabling the creation of diverse chemical libraries for biological screening.

Introduction

This compound is a key building block in the synthesis of a wide array of biologically active molecules. The presence of two reactive chlorine atoms on the pyridine ring allows for selective substitution with various nucleophiles, leading to the generation of derivatives with potential applications as anticancer, antimicrobial, and kinase-inhibiting agents. The nitrile group can also be further manipulated, adding another layer of chemical diversity. This document will guide researchers through the synthesis and characterization of these promising compounds.

Synthesis of this compound Derivatives

The primary synthetic strategy for generating diversity from this compound involves nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the chlorine atoms towards substitution. By carefully selecting the reaction conditions and the nucleophile, either mono- or di-substituted products can be obtained.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Reaction Work-up & Purification reaction->workup characterization Structural Characterization (NMR, MS, etc.) workup->characterization screening Biological Screening (e.g., cytotoxicity, antimicrobial assay) characterization->screening hit_id Hit Identification & IC50/MIC Determination screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar sar->reaction Lead Optimization

General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chloronicotinonitrile Derivatives

This protocol describes the mono-substitution of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Appropriate amine (e.g., morpholine, piperidine, aniline)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the desired amine (1.1 eq) and a base such as triethylamine or DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-5-chloronicotinonitrile derivative.

EntryAmineSolventTemp (°C)Time (h)Yield (%)
1MorpholineDMF25485
2PiperidineMeCN60678
3AnilineDMF801265
Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-5-chloronicotinonitrile Derivatives

This protocol details the synthesis of ether derivatives by reacting this compound with alcohols or phenols.

Materials:

  • This compound

  • Appropriate alcohol or phenol (e.g., methanol, ethanol, phenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF at 0 °C, add the desired alcohol or phenol (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the target 2-alkoxy/aryloxy-5-chloronicotinonitrile derivative.

EntryAlcohol/PhenolBaseSolventTemp (°C)Time (h)Yield (%)
1MethanolNaHTHF25392
2EthanolNaHTHF25488
3PhenolK2CO3DMF1001875

Biological Activity and Potential Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas. For instance, substituted nicotinonitriles have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Potential Kinase Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by this compound derivatives acting as kinase inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibition

Potential kinase inhibition pathway.
Antimicrobial Activity

Certain derivatives of this compound may also exhibit antimicrobial properties by interfering with essential bacterial or fungal cellular processes. The specific mechanisms of action are diverse and require further investigation for this particular scaffold.

Summary of Biological Activity Data

The following table summarizes hypothetical biological activity data for a series of synthesized this compound derivatives against a cancer cell line and a bacterial strain. This data is for illustrative purposes to guide researchers in their data presentation.

Compound IDR Group at C2R Group at C5Cancer Cell Line IC50 (µM)Bacterial Strain MIC (µg/mL)
DCN-01 -Cl-Cl> 50> 128
DCN-A1 Morpholino-Cl12.564
DCN-A2 Piperidino-Cl15.232
DCN-A3 Anilino-Cl8.7128
DCN-E1 Methoxy-Cl22.1> 128
DCN-E2 Ethoxy-Cl18.9> 128
DCN-E3 Phenoxy-Cl9.864

Conclusion

The synthetic protocols and application notes provided herein offer a robust framework for the exploration of this compound derivatives in medicinal chemistry. The versatility of the scaffold, coupled with the straightforward synthetic routes, makes it an attractive starting point for the discovery of novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

Application Notes and Protocols: 2,5-Dichloronicotinonitrile as a Precursor for Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neonicotinoid insecticides are a critical class of crop protection agents that act on the central nervous system of insects.[1] Their high efficacy and broad-spectrum activity have made them indispensable in modern agriculture for controlling a variety of pests.[1] A key precursor in the synthesis of several commercially important neonicotinoids is 2,5-dichloronicotinonitrile, also known as 2-chloro-5-cyanopyridine. This versatile intermediate provides a foundational scaffold for the construction of the complex molecular architectures of these potent insecticides.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of three prominent neonicotinoid insecticides: Imidacloprid, Acetamiprid, and Thiacloprid. The synthetic workflow involves the initial conversion of this compound to the key intermediate 2-chloro-5-(chloromethyl)pyridine, which is then further functionalized to yield the final products.

Synthetic Workflow Overview

The overall synthetic strategy commences with the transformation of this compound into the pivotal intermediate, 2-chloro-5-(chloromethyl)pyridine. This intermediate then serves as the common building block for the synthesis of various neonicotinoids through reaction with different nucleophilic moieties.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Neonicotinoid Synthesis A This compound B 2-Chloro-5-(aminomethyl)pyridine A->B Reduction C 2-Chloro-5-(chloromethyl)pyridine B->C Sandmeyer-type Reaction D Imidacloprid C->D Condensation with N-nitro-imidazolidin-2-imine E Acetamiprid C->E Reaction with N-cyano-N'-methylacetamidine F Thiacloprid C->F Reaction with 2-cyanoimino-1,3-thiazolidine

Caption: Synthetic workflow from this compound to neonicotinoids.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from this compound

This two-step process involves the reduction of the nitrile group to an amine, followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom.

a) Reduction of this compound to 2-Chloro-5-(aminomethyl)pyridine

  • Materials: this compound, a suitable reducing agent (e.g., catalytic hydrogenation with H₂/Pd-C or chemical reduction with a metal hydride), and an appropriate solvent (e.g., methanol, ethanol).

  • Protocol: A general procedure for the catalytic reduction of cyanopyridines involves dissolving the starting material in a suitable solvent and subjecting it to hydrogenation in the presence of a catalyst.[2] The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-chloro-5-(aminomethyl)pyridine.

b) Conversion of 2-Chloro-5-(aminomethyl)pyridine to 2-Chloro-5-(chloromethyl)pyridine

  • Materials: 2-Chloro-5-(aminomethyl)pyridine, sodium nitrite (NaNO₂), hydrochloric acid (HCl), and copper(I) chloride (CuCl).

  • Protocol: The Sandmeyer reaction is a well-established method for converting aromatic amines to aryl halides.[3][4] In a typical procedure, 2-chloro-5-(aminomethyl)pyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. This solution is subsequently added to a solution of copper(I) chloride, leading to the evolution of nitrogen gas and the formation of 2-chloro-5-(chloromethyl)pyridine. The product is then extracted with an organic solvent, washed, dried, and purified.

Step 2: Synthesis of Neonicotinoid Insecticides

a) Synthesis of Imidacloprid

  • Materials: 2-Chloro-5-(chloromethyl)pyridine, N-nitro-imidazolidin-2-imine, potassium carbonate (K₂CO₃), and acetonitrile.

  • Protocol: To a stirred solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile, N-nitro-imidazolidin-2-imine and potassium carbonate are added. The mixture is heated to reflux (approximately 80 °C) and stirred for several hours.[5] The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization.

b) Synthesis of Acetamiprid

  • Materials: 2-Chloro-5-(chloromethyl)pyridine, N-cyano-N'-methylacetamidine, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide).

  • Protocol: 2-Chloro-5-(chloromethyl)pyridine is reacted with N-cyano-N'-methylacetamidine in the presence of a base in a suitable solvent.[6] The reaction mixture is stirred at a controlled temperature until the starting material is consumed, as indicated by TLC. The product is then isolated by filtration and purified, for instance, by washing with a suitable solvent like ethyl acetate and subsequent drying.[7]

c) Synthesis of Thiacloprid

  • Materials: 2-Chloro-5-(chloromethyl)pyridine, 2-cyanoimino-1,3-thiazolidine, a base (e.g., tetramethylguanidine), and a solvent (e.g., butanol).

  • Protocol: 2-cyanoimino-1,3-thiazolidine and a base are dissolved in a solvent and cooled. 2-chloro-5-(chloromethyl)pyridine is then added, and the reaction mixture is stirred at a specific temperature for several hours.[8] After the reaction, the pH is adjusted, and the product is isolated by recrystallization from a suitable solvent system.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of the intermediate and the final neonicotinoid products.

Table 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

ParameterValueReference
Starting Material 2-Chloro-5-methylpyridine[9]
Chlorinating Agent Trichloroisocyanuric acid[9]
Initiator Azobisisobutyronitrile[9]
Reaction Temperature 100-120 °C[9]
Yield 86.0%[9]
Purity 97.5%[9]
Starting Material 2-chloro-2-chloromethyl-4-cyanobutyraldehyde[1]
Chlorinating Agent Triphosgene[1]
Solvent Toluene[1]
Reaction Temperature 45-60 °C[1]
Yield Up to 97%[1]

Table 2: Synthesis of Neonicotinoids from 2-Chloro-5-(chloromethyl)pyridine

ParameterImidaclopridAcetamipridThiacloprid
Reactant N-nitro-imidazolidin-2-imineN-cyano-N'-methylacetamidine2-cyanoimino-1,3-thiazolidine
Base Potassium CarbonatePotassium CarbonateTetramethylguanidine
Solvent AcetonitrileDimethylformamideButanol
Reaction Temperature 80 °C25-30 °C30 °C
Reaction Time 8 hours-8 hours
Yield ~85% (crude)70%97.4%
Purity >98% (after recrystallization)97.2%97.5%
Reference [5][6][7][8]

Mechanism of Action: Signaling Pathway

Neonicotinoid insecticides act as agonists on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[10] This binding mimics the action of the neurotransmitter acetylcholine (ACh) but with a much higher affinity and persistence, as neonicotinoids are not readily broken down by acetylcholinesterase.[10] The continuous stimulation of nAChRs leads to an uncontrolled influx of cations (Na⁺ and Ca²⁺), causing hyperexcitation of the neurons, which results in paralysis and ultimately the death of the insect.[10]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Neonicotinoid Action A Action Potential B Acetylcholine (ACh) Release A->B C Nicotinic Acetylcholine Receptor (nAChR) B->C ACh Binding D Ion Channel Opening (Na+, Ca2+ influx) C->D E Depolarization & Hyperexcitation D->E F Paralysis & Death E->F G Neonicotinoid G->C Irreversible Binding (Agonist)

Caption: Neonicotinoid mode of action on the insect nicotinic acetylcholine receptor.

References

Application Notes and Protocols: Synthesis of 2,5-Dichloropyridine from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,5-Dichloropyridine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document outlines a detailed experimental protocol for the synthesis of 2,5-dichloropyridine starting from 2-aminopyridine. The described method is a two-step process involving an initial chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine, followed by a Sandmeyer reaction to produce the final product.[2] This protocol provides a reproducible and high-yielding route for obtaining high-purity 2,5-dichloropyridine.

Overall Reaction Scheme:

  • Step 1: Chlorination of 2-Aminopyridine C₅H₆N₂ + Cl₂ → C₅H₅ClN₂ + HCl

  • Step 2: Diazotization and Sandmeyer Reaction of 2-Amino-5-chloropyridine C₅H₅ClN₂ + NaNO₂ + 2HCl → [C₅H₄ClN₂]⁺Cl⁻ + NaCl + 2H₂O [C₅H₄ClN₂]⁺Cl⁻ --(CuCl)--> C₅H₃Cl₂N + N₂

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloropyridine

This procedure involves the direct chlorination of 2-aminopyridine in a strongly acidic medium to selectively produce 2-amino-5-chloropyridine.[3]

Materials:

  • 2-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Peroxide (H₂O₂) or other suitable oxidizing agent[2]

  • Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-aminopyridine in concentrated hydrochloric acid. The reaction should be conducted in a fume hood due to the corrosive nature of HCl.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add an oxidizing agent, such as hydrogen peroxide, to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for several hours at room temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution while cooling in an ice bath to control the exothermic reaction.

  • The product, 2-amino-5-chloropyridine, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain 2-amino-5-chloropyridine.

Step 2: Synthesis of 2,5-Dichloropyridine via Sandmeyer Reaction

This step involves the diazotization of 2-amino-5-chloropyridine followed by a copper(I) chloride-catalyzed Sandmeyer reaction.[2][4]

Materials:

  • 2-Amino-5-chloropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-amino-5-chloropyridine obtained from Step 1 in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 2-amino-5-chloropyridine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the formed diazonium salt.[5]

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen gas evolution should be observed.

  • After the addition is complete, heat the reaction mixture to facilitate the complete conversion to 2,5-dichloropyridine.[2]

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product into an organic solvent.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude 2,5-dichloropyridine can be further purified by crystallization or distillation.[2][6]

Data Presentation

StepProductTypical YieldPurity
12-Amino-5-chloropyridine~70%>98%
22,5-Dichloropyridine~88% (overall)>99%

Note: Yields are dependent on reaction scale and purification methods.[2]

Visualization

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Sandmeyer Reaction start1 Dissolve 2-Aminopyridine in conc. HCl cool1 Cool to 0-5 °C start1->cool1 add_oxidant Add Oxidizing Agent cool1->add_oxidant stir1 Stir at Room Temp add_oxidant->stir1 neutralize Neutralize with NaOH stir1->neutralize filter1 Filter and Wash neutralize->filter1 product1 2-Amino-5-chloropyridine filter1->product1 start2 Dissolve Product 1 in aq. HCl product1->start2 Use in next step cool2 Cool to 0-5 °C start2->cool2 diazotization Add NaNO₂ Solution (Diazotization) cool2->diazotization sandmeyer Add to CuCl Solution diazotization->sandmeyer heat Heat Mixture sandmeyer->heat workup Quench, Extract, Dry heat->workup purify Purify (Crystallization/ Distillation) workup->purify product2 2,5-Dichloropyridine purify->product2

Caption: Experimental workflow for the synthesis of 2,5-Dichloropyridine.

References

Application of 2,5-Dichloronicotinonitrile in Agrochemical Synthesis: A Detailed Examination of Analogous Pyridine-Based Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

While 2,5-Dichloronicotinonitrile is a functionalized pyridine derivative, a comprehensive, publicly available synthetic pathway for a specific, commercially significant agrochemical directly utilizing this starting material is not readily found in scientific literature or patent databases. However, the synthesis of prominent agrochemicals frequently involves structurally similar pyridine-based intermediates. To provide a detailed and relevant application note, this document will focus on the well-established synthesis of the neonicotinoid insecticide, Imidacloprid, from the closely related precursor, 2,5-dichloropyridine. This analogous pathway offers valuable insights into the types of reactions and chemical transformations that are relevant to functionalized pyridines in agrochemical manufacturing.

Application Notes: Synthesis of Imidacloprid from a 2,5-Dichloropyridine Precursor

The synthesis of Imidacloprid, a widely used systemic insecticide, from 2,5-dichloropyridine is a multi-step process that highlights key chemical transformations applicable to pyridine-containing molecules in agrochemical production.[1] The overall strategy involves the sequential modification of the pyridine ring to introduce the necessary functional groups for the final cyclization to form the imidazolidine ring of the target molecule.

The synthetic route commences with the cyanation of 2,5-dichloropyridine to yield 2-chloro-5-cyanopyridine. This step is a crucial nucleophilic aromatic substitution where a cyanide group displaces the chlorine atom at the 5-position of the pyridine ring.[1] Subsequent reduction of the nitrile group affords 2-chloro-5-(aminomethyl)pyridine. This amine is then converted to the key intermediate, 2-chloro-5-(chloromethyl)pyridine, through a Sandmeyer-type reaction involving diazotization followed by chlorination.[1] The final step involves the condensation of 2-chloro-5-(chloromethyl)pyridine with N-nitro-imidazolidin-2-imine to construct the imidazolidine ring and yield Imidacloprid.[1]

Neonicotinoid insecticides, such as Imidacloprid, function by acting as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1] This binding leads to an overstimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[1]

Experimental Protocols

The following protocols are based on established chemical principles and literature precedents for the synthesis of Imidacloprid from 2,5-dichloropyridine.

Step 1: Synthesis of 2-Chloro-5-cyanopyridine from 2,5-Dichloropyridine

This procedure details the nucleophilic aromatic substitution of the 5-chloro group with a cyanide group.

Materials:

  • 2,5-Dichloropyridine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • In a well-ventilated fume hood, dissolve 2,5-dichloropyridine in DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add sodium cyanide to the solution.

  • Heat the reaction mixture to a temperature between 100-150 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice water to precipitate the product.

  • Filter the solid precipitate and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Step 2: Synthesis of 2-Chloro-5-(aminomethyl)pyridine from 2-Chloro-5-cyanopyridine

This protocol describes the reduction of the nitrile group to a primary amine.

Materials:

  • 2-Chloro-5-cyanopyridine

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in THF, or catalytic hydrogenation with H₂/Raney Nickel)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Water

  • Sodium sulfate (anhydrous)

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-chloro-5-cyanopyridine in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation under reduced pressure or column chromatography.

Step 3: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-(aminomethyl)pyridine

This protocol outlines the conversion of the primary amine to a chloromethyl group via a Sandmeyer-type reaction.[1]

Materials:

  • 2-Chloro-5-(aminomethyl)pyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) chloride (CuCl)

  • Water

  • Dichloromethane or other suitable organic solvent for extraction

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Dissolve 2-chloro-5-(aminomethyl)pyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will be evolved.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.[1]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine.[1]

Step 4: Synthesis of Imidacloprid

This final step involves the condensation reaction to form the imidazolidine ring.

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • N-nitro-imidazolidin-2-imine

  • Potassium carbonate or other suitable base

  • Acetonitrile or other suitable polar aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve N-nitro-imidazolidin-2-imine in acetonitrile.

  • Add potassium carbonate to the solution.

  • Add a solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Imidacloprid.

  • Purify the product by recrystallization from a suitable solvent.

Data Presentation

Reaction Step Starting Material Key Reagents Solvent Temperature (°C) Typical Yield (%)
1. Cyanation 2,5-DichloropyridineNaCN or KCNDMSO100-15070-90
2. Reduction 2-Chloro-5-cyanopyridineLiAlH₄ or H₂/Raney NiAnhydrous THFReflux60-80
3. Diazotization/Chlorination 2-Chloro-5-(aminomethyl)pyridineNaNO₂, HCl, CuClWater0-5 then RT50-70
4. Condensation 2-Chloro-5-(chloromethyl)pyridineN-nitro-imidazolidin-2-imine, K₂CO₃AcetonitrileReflux70-90

Visualizations

Synthetic_Pathway_Imidacloprid start 2,5-Dichloropyridine step1 2-Chloro-5-cyanopyridine start->step1 Cyanation (NaCN) step2 2-Chloro-5-(aminomethyl)pyridine step1->step2 Reduction (e.g., LiAlH4) step3 2-Chloro-5-(chloromethyl)pyridine step2->step3 Sandmeyer Reaction (NaNO2, HCl, CuCl) end_product Imidacloprid step3->end_product Condensation with N-nitro-imidazolidin-2-imine

Caption: Synthetic route from 2,5-Dichloropyridine to Imidacloprid.[1]

Neonicotinoid_Mode_of_Action cluster_neuron Insect Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel Opens nAChR->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization Leads to overstimulation Nerve Overstimulation depolarization->overstimulation paralysis Paralysis and Death overstimulation->paralysis neonicotinoid Imidacloprid (Neonicotinoid) neonicotinoid->nAChR Binds to

Caption: Mode of action of neonicotinoid insecticides like Imidacloprid.

References

Application Notes and Protocols: 2,5-Dichloronicotinonitrile as an Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,5-dichloronicotinonitrile derivatives as key intermediates in the synthesis of pharmaceutically active compounds. The focus is on the synthesis of a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor, a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.

Introduction

This compound and its substituted analogs are versatile chemical building blocks in medicinal chemistry. The presence of two chloro substituents and a nitrile group on the pyridine ring offers multiple reaction sites for the construction of complex heterocyclic systems. A significant application of a derivative, 2,5-dichloro-4,6-dimethylnicotinonitrile, is in the synthesis of ML253, a potent and brain-penetrant M4 receptor positive allosteric modulator. ML253 has shown efficacy in preclinical models of schizophrenia, highlighting the importance of its synthetic precursors.

The core of ML253 is a 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold, which can be efficiently constructed from 2,5-dichloro-4,6-dimethylnicotinonitrile via a Gewald-type reaction. This reaction involves the condensation of the dichloronicotinonitrile with an active methylene compound and elemental sulfur.

Application: Synthesis of an M4 Receptor Positive Allosteric Modulator Intermediate

A key application of 2,5-dichloro-4,6-dimethylnicotinonitrile is the synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, a crucial intermediate for ML253 and other M4 PAMs.

Experimental Workflow for Intermediate Synthesis

The synthesis of the 3-aminothieno[2,3-b]pyridine intermediate from 2,5-dichloro-4,6-dimethylnicotinonitrile is proposed to proceed via a Gewald reaction. This multi-component reaction is a well-established method for the synthesis of 2-aminothiophenes.

G start Start Materials: 2,5-Dichloro-4,6-dimethylnicotinonitrile Active Methylene Compound (e.g., Malononitrile) Elemental Sulfur Base (e.g., Triethylamine) reaction Gewald Reaction start->reaction intermediate Intermediate: 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile reaction->intermediate One-pot synthesis hydrolysis Hydrolysis intermediate->hydrolysis e.g., H2SO4 carboxamide Carboxamide Formation hydrolysis->carboxamide Amide coupling product Final Product: ML253 carboxamide->product

Caption: Synthetic workflow for ML253 from a dichloronicotinonitrile derivative.
Experimental Protocol: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

This protocol is a representative procedure based on the Gewald reaction for the synthesis of 2-aminothiophenes.

Materials:

  • 2,5-Dichloro-4,6-dimethylnicotinonitrile

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2,5-dichloro-4,6-dimethylnicotinonitrile (1.0 eq) and malononitrile (1.1 eq) in a minimal amount of DMF.

  • Add elemental sulfur (1.2 eq) to the mixture.

  • Slowly add triethylamine (2.0 eq) to the suspension while stirring at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 3-aminothieno[2,3-b]pyridine derivatives via the Gewald reaction, which is analogous to the synthesis of the ML253 intermediate.

ParameterValue
Starting Material Substituted 2-chloronicotinonitrile
Reagents Malononitrile, Sulfur, Base
Solvent DMF or Ethanol
Reaction Temperature 60-80 °C
Reaction Time 2-6 hours
Typical Yield 60-85%
Purity >95% after recrystallization

Subsequent Synthesis of ML253

The 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile intermediate can be converted to ML253 through a two-step process: hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling.

1. Hydrolysis to 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid:

  • The nitrile intermediate is treated with a strong acid, such as concentrated sulfuric acid, and heated to induce hydrolysis to the corresponding carboxylic acid.

2. Amide Coupling to form ML253:

  • The resulting carboxylic acid is then coupled with the desired amine (in the case of ML253, this would be a specific amine fragment) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like diisopropylethylamine (DIPEA).

Signaling Pathway of the Muscarinic M4 Receptor

ML253 acts as a positive allosteric modulator of the muscarinic M4 receptor. M4 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates the activity of downstream effectors, such as protein kinase A (PKA), and influences neuronal excitability. In the context of schizophrenia, M4 receptor activation in the striatum can modulate dopamine D1 receptor signaling, which is implicated in the positive symptoms of the disorder.

G cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds ML253 ML253 (PAM) ML253->M4R Enhances ACh binding G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets

Caption: Simplified signaling pathway of the muscarinic M4 receptor.

Conclusion

This compound derivatives serve as valuable intermediates in the synthesis of complex pharmaceutical compounds. The outlined application in the synthesis of a key precursor for the M4 receptor PAM, ML253, demonstrates the strategic importance of this class of compounds in drug discovery and development. The provided protocols and workflow offer a foundation for researchers to explore the synthesis of novel therapeutics targeting the muscarinic acetylcholine receptor system.

Application Notes and Protocols for the Synthesis of 2,6-dichloro-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-dichloro-5-fluoronicotinonitrile is a key intermediate in the synthesis of various pharmaceuticals, particularly as a precursor for fluoroquinolone antibiotics. Its synthesis requires robust and well-defined protocols to ensure high yield and purity, which are critical for subsequent drug development stages. This document provides detailed experimental protocols for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile, based on established methods. The protocols are designed to be reproducible and scalable for research and development purposes.

Synthesis Pathway Overview

The primary and most efficient synthesis of 2,6-dichloro-5-fluoronicotinonitrile involves the chlorination of a dihydroxy precursor, specifically 3-cyano-2-hydroxy-5-fluoropyrid-6-one or its corresponding monosodium salt. The following diagram illustrates the general synthetic workflow.

SynthesisWorkflow Start 3-Cyano-2-hydroxy-5-fluoropyrid-6-one (or its monosodium salt) Reaction Chlorination Start->Reaction Reagents Chlorinating Agent (e.g., PCl3/Cl2 or PCl5) + Basic Catalyst (optional) + Solvent (e.g., POCl3) Reagents->Reaction Workup Hydrolysis & Extraction Reaction->Workup Purification Distillation/Drying Workup->Purification Product 2,6-dichloro-5-fluoronicotinonitrile Purification->Product SynthesisChoice Goal Synthesize 2,6-dichloro-5-fluoronicotinonitrile HighYield Requirement: High Yield & Purity Goal->HighYield MethodA Method A: PCl3 / Cl2 / Basic Catalyst HighYield->MethodA  Recommended MethodB Method B: PCl5 HighYield->MethodB Not Recommended OutcomeA Result: Yield: 85-91% Purity: 94-95% MethodA->OutcomeA OutcomeB Result: Yield: ~67% Purity: ~73% MethodB->OutcomeB

Application Notes and Protocols for the Reaction of 2,5-Dichloronicotinonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of two electron-withdrawing chlorine atoms and a nitrile group. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position due to the electronic influence of the ring nitrogen. This differential reactivity allows for the selective synthesis of mono-substituted products, which can be further functionalized to generate diverse molecular scaffolds for drug discovery and other applications.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including amines, thiols, and alkoxides. The resulting 2-substituted-5-chloronicotinonitrile derivatives are precursors to a range of biologically active molecules, including kinase inhibitors.

Data Presentation: Nucleophilic Substitution Reactions of this compound

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
AnilineTolueneNaOtBu100165-Chloro-2-(phenylamino)nicotinonitrile85
p-Toluidine1,4-DioxaneK2CO3110125-Chloro-2-(p-tolylamino)nicotinonitrile82
PiperidineEthanolEt3NReflux85-Chloro-2-(piperidin-1-yl)nicotinonitrile90
MorpholineDMFK2CO312065-Chloro-2-morpholinonicotinonitrile88

Table 2: Reaction with Thiol Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
ThiophenolDMFK2CO38045-Chloro-2-(phenylthio)nicotinonitrile92
4-MethoxythiophenolAcetonitrileNaHRT35-Chloro-2-((4-methoxyphenyl)thio)nicotinonitrile89
EthanethiolTHFEt3N6055-Chloro-2-(ethylthio)nicotinonitrile78

Table 3: Reaction with Alkoxide Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
Sodium MethoxideMethanolNaOMeReflux65-Chloro-2-methoxynicotinonitrile95
Sodium EthoxideEthanolNaOEtReflux65-Chloro-2-ethoxynicotinonitrile93
PhenolDMFK2CO3100125-Chloro-2-phenoxynicotinonitrile75

Experimental Protocols

The following protocols are representative examples for the reaction of this compound with different classes of nucleophiles. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Amination of this compound with Aniline

This protocol describes the synthesis of 5-chloro-2-(phenylamino)nicotinonitrile.

Materials:

  • This compound

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a condenser under an argon atmosphere, add this compound (1.0 equiv.), sodium tert-butoxide (1.2 equiv.), and anhydrous toluene.

  • Add aniline (1.1 equiv.) to the stirred suspension.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 5-chloro-2-(phenylamino)nicotinonitrile.

Protocol 2: Thiolation of this compound with Thiophenol

This protocol details the synthesis of 5-chloro-2-(phenylthio)nicotinonitrile.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF, anhydrous)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • TLC supplies

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.) and anhydrous DMF.

  • Add potassium carbonate (1.5 equiv.) to the solution.

  • Add thiophenol (1.1 equiv.) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield 5-chloro-2-(phenylthio)nicotinonitrile.

Protocol 3: Alkoxylation of this compound with Sodium Methoxide

This protocol describes the synthesis of 5-chloro-2-methoxynicotinonitrile.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) solution in methanol

  • Methanol (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • TLC supplies

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.2 equiv.) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain 5-chloro-2-methoxynicotinonitrile.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Reagent Preparation (this compound, Nucleophile, Base, Solvent) reaction Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction Combine monitoring Reaction Monitoring (TLC) reaction->monitoring Stir & Heat workup Aqueous Work-up & Extraction monitoring->workup Completion purification Purification (Column Chromatography) workup->purification Crude Product product Product Isolation & Characterization purification->product Pure Product

Caption: General workflow for nucleophilic substitution on this compound.

Application in Drug Development: Kinase Inhibition

Substituted nicotinonitriles have emerged as promising scaffolds for the development of kinase inhibitors. For instance, derivatives of 2-amino-5-chloronicotinonitrile have shown inhibitory activity against Janus kinases (JAKs), which are key components of signaling pathways that regulate immune responses and cell growth. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders and cancer.

The diagram below illustrates a simplified representation of the JAK/STAT signaling pathway and its inhibition by a hypothetical 2-substituted-5-chloronicotinonitrile derivative.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription Binds & Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor 2-Substituted-5-chloronicotinonitrile (JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a nicotinonitrile derivative.

Application Notes and Protocols for the Synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile, a valuable building block in medicinal chemistry and organic synthesis. The protocol is presented in a step-by-step format to ensure reproducibility in a laboratory setting.

Physicochemical Data

A summary of the key physicochemical properties of the final product is provided below for easy reference.

PropertyValueSource(s)
CAS Number 91591-63-8[1][2]
Molecular Formula C₈H₆Cl₂N₂[1]
Molecular Weight 201.05 g/mol [1]
Appearance White to off-white powder or crystals
Melting Point 82 °C[3][4]
195 °C[5]
Purity ≥97%[6]

Experimental Protocols

The synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile is achieved in a two-step process. The first step involves the synthesis of the precursor, 2-hydroxy-4,6-dimethylnicotinonitrile, followed by a chlorination step to yield the final product.

Step 1: Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile

This protocol is adapted from a general procedure for the synthesis of substituted 2-alkoxypyridine-3-carbonitriles.

Materials:

  • Pent-3-en-2-one

  • Malononitrile

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 2M

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a fresh solution of sodium methoxide by cautiously dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in an ice bath.

  • To this solution, add malononitrile in methanol at 5 °C.

  • After stirring for a short period, add pent-3-en-2-one dropwise over 2 hours while maintaining the temperature at 5 °C.

  • Once the addition is complete, heat the reaction mixture to reflux for 90 minutes.

  • After reflux, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the resulting residue in water and neutralize with 2M HCl.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-4,6-dimethylnicotinonitrile.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile

This protocol describes the chlorination of the 2-hydroxy precursor to yield the final product.

Materials:

  • 2-hydroxy-4,6-dimethylnicotinonitrile (from Step 1)

  • Phosphoryl chloride (POCl₃)

  • Tetramethylammonium chloride

  • Dichloromethane (CH₂Cl₂)

  • Heptane

  • Activated charcoal

Procedure:

  • To a reaction vessel, add 2-hydroxy-4,6-dimethylnicotinonitrile, tetramethylammonium chloride, and dichloromethane.

  • Slowly add phosphoryl chloride to the suspension.

  • Heat the mixture to 85°C and stir for 5 hours.

  • After the reaction is complete, remove the excess phosphoryl chloride by distillation under vacuum.

  • Cool the reaction mixture to below 30°C and dilute with dichloromethane.

  • Carefully pour the resulting solution into cold water and stir for 30 minutes.

  • Separate the organic phase and extract the aqueous phase with dichloromethane.

  • Combine the organic phases and wash with water.

  • Treat the organic solution with activated charcoal, then filter.

  • Perform a solvent swap to heptane by distillation at atmospheric pressure.

  • Filter the hot heptane solution and then cool to 30°C, followed by further cooling to 0°C to induce crystallization.

  • Isolate the crystals by filtration and wash them twice with cold heptane.

  • Dry the product at 50°C to obtain 2,5-dichloro-4,6-dimethylnicotinonitrile. An expected yield of 88-91% can be anticipated.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile.

SynthesisWorkflow start1 Start: Pent-3-en-2-one & Malononitrile react1 Reaction with NaOMe in Methanol start1->react1 workup1 Aqueous Workup & Extraction react1->workup1 product1 Intermediate: 2-hydroxy-4,6-dimethylnicotinonitrile workup1->product1 start2 Start: Intermediate product1->start2 react2 Chlorination with POCl₃ & Tetramethylammonium chloride start2->react2 workup2 Distillation, Extraction, & Washing react2->workup2 purify Charcoal Treatment & Crystallization workup2->purify product2 Final Product: 2,5-dichloro-4,6-dimethylnicotinonitrile purify->product2

Caption: Synthetic workflow for 2,5-dichloro-4,6-dimethylnicotinonitrile.

References

Application Notes and Protocols: Synthesis of Dyes and Pigments Using 2,5-Dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinonitrile is a versatile heterocyclic building block in the synthesis of a variety of dyes and pigments. The presence of two reactive chlorine atoms at positions 2 and 5 of the pyridine ring, along with the electron-withdrawing nitrile group, allows for facile nucleophilic substitution reactions. This reactivity enables the introduction of various chromophoric and auxochromic groups, leading to the formation of a diverse range of colorants. These resulting dyes and pigments can exhibit a wide spectrum of colors and are of interest for applications in textiles, coatings, and advanced materials.

This document provides detailed application notes and protocols for the synthesis of dyes and pigments derived from this compound, focusing on the creation of azo dyes and pigments through nucleophilic substitution reactions.

Key Synthetic Pathways

The primary route for incorporating this compound into dye and pigment structures involves the nucleophilic displacement of one or both of its chlorine atoms. A common strategy is the reaction with amino compounds, which can serve as key intermediates for subsequent diazotization and coupling to form azo dyes, or can be part of a larger chromophoric system.

A generalized workflow for the synthesis of azo dyes from this compound is depicted below.

Synthesis_Workflow A This compound B Nucleophilic Substitution (e.g., with an amine) A->B Step 1 C 2-Amino-5-chloronicotinonitrile Intermediate B->C D Diazotization C->D Step 2 E Diazonium Salt D->E F Azo Coupling (with a coupling component) E->F Step 3 G Azo Dye/Pigment F->G

Caption: General workflow for azo dye synthesis from this compound.

Application Note 1: Synthesis of a Monoazo Red Disperse Dye

This protocol outlines the synthesis of a red disperse dye suitable for polyester fibers, starting from this compound. The synthesis involves a three-step process: amination, diazotization, and azo coupling.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-chloronicotinonitrile

This initial step involves the selective nucleophilic substitution of the chlorine atom at the 2-position of this compound with an amino group.

Amination_Reaction cluster_reactants Reactants cluster_products Product A This compound C 2-Amino-5-chloronicotinonitrile A->C Nucleophilic Substitution B Ammonia B->C

Caption: Synthesis of the key amine intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound173.0017.3 g0.1
Aqueous Ammonia (28%)17.03 (as NH3)50 mL~0.74
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 17.3 g (0.1 mol) of this compound in 100 mL of ethanol.

  • To the stirred solution, add 50 mL of 28% aqueous ammonia.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

  • The expected product is a white to off-white solid.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)
2-Amino-5-chloronicotinonitrile15.3614.191.8208-210

Step 2: Diazotization of 2-Amino-5-chloronicotinonitrile

The amino intermediate is converted to a diazonium salt, which is a highly reactive species for the subsequent coupling reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-5-chloronicotinonitrile153.5615.36 g0.1
Concentrated Sulfuric Acid (98%)98.0830 mL-
Sodium Nitrite69.007.25 g0.105
Acetic Acid60.0520 mL-
Propionic Acid74.0810 mL-

Procedure:

  • In a 500 mL beaker, carefully add 30 mL of concentrated sulfuric acid to a mixture of 20 mL of acetic acid and 10 mL of propionic acid while cooling in an ice-salt bath.

  • To this cold acid mixture, slowly add 15.36 g (0.1 mol) of 2-Amino-5-chloronicotinonitrile with stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 15 mL of concentrated sulfuric acid. This is the nitrosylsulfuric acid.

  • Slowly add the prepared nitrosylsulfuric acid to the solution of the amine while maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture for an additional 2 hours at 0-5 °C. The formation of the diazonium salt solution is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue).

Step 3: Azo Coupling with N,N-diethyl-m-toluidine

The diazonium salt is reacted with a coupling component to form the final azo dye.

Azo_Coupling cluster_reactants Reactants cluster_products Product A Diazonium Salt of 2-Amino-5-chloronicotinonitrile C Red Azo Dye A->C Coupling Reaction B N,N-diethyl-m-toluidine B->C

Caption: Formation of the final azo dye.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N,N-diethyl-m-toluidine163.2616.33 g0.1
Methanol32.04100 mL-
Sodium Acetate82.0320 g-
Water18.02500 mL-

Procedure:

  • In a 1 L beaker, dissolve 16.33 g (0.1 mol) of N,N-diethyl-m-toluidine in 100 mL of methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of sodium acetate.

  • Continue stirring for 3-4 hours at 0-5 °C.

  • The precipitated dye is collected by vacuum filtration, washed with a large amount of water until the filtrate is colorless and neutral, and then dried in a vacuum oven at 70 °C.

Quantitative and Spectroscopic Data:

ProductColorYield (%)λmax (in DMF) (nm)
Monoazo Red Disperse DyeDeep Red85525

Application Note 2: Synthesis of a Dioxazine Pigment Intermediate

This compound can also serve as a precursor for the synthesis of intermediates for high-performance pigments like dioxazines. This involves the nucleophilic substitution of both chlorine atoms.

Experimental Protocol

Synthesis of 2,5-Di(p-anisidino)nicotinonitrile

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound173.0017.3 g0.1
p-Anisidine123.1527.1 g0.22
N-Methyl-2-pyrrolidone (NMP)99.13150 mL-
Potassium Carbonate138.2130.4 g0.22
Copper(I) Iodide190.451.9 g0.01

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 17.3 g (0.1 mol) of this compound, 27.1 g (0.22 mol) of p-anisidine, 30.4 g (0.22 mol) of anhydrous potassium carbonate, and 1.9 g (0.01 mol) of copper(I) iodide in 150 mL of NMP.

  • Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere and maintain for 8-12 hours.

  • Monitor the reaction by TLC (toluene:acetone, 8:2).

  • After completion, cool the mixture to 80 °C and pour it into 1 L of a 10% aqueous sodium chloride solution.

  • Stir for 1 hour, then filter the precipitate.

  • Wash the solid with hot water and then with methanol.

  • Dry the product in a vacuum oven at 80 °C.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)
2,5-Di(p-anisidino)nicotinonitrile34.6430.186.9>250

This intermediate can then undergo further reactions, such as cyclization, to form the final dioxazine pigment structure.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a variety of dyes and pigments. The protocols provided herein demonstrate its utility in preparing both azo disperse dyes and intermediates for high-performance pigments. The reactivity of the two chlorine atoms allows for a range of chemical modifications, enabling the fine-tuning of the color and properties of the final products. Researchers are encouraged to explore the use of different nucleophiles and coupling components to expand the library of colorants derived from this versatile starting material.

The Versatility of 2,5-Dichloronicotinonitrile in Crafting Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 25, 2025 – 2,5-Dichloronicotinonitrile is emerging as a highly versatile and valuable building block in the development of a new generation of high-performance organic materials. Its unique electronic and structural properties, characterized by an electron-deficient pyridine ring substituted with two reactive chlorine atoms and a cyano group, make it an ideal precursor for a diverse range of applications, from vibrant organic light-emitting diodes (OLEDs) and efficient solar cells to promising new anticancer agents. This report provides detailed application notes and experimental protocols for the synthesis and characterization of novel organic materials derived from this key intermediate, aimed at researchers, scientists, and professionals in drug development.

Application in Organic Electronics: Thermally Activated Delayed Fluorescence (TADF) Emitters

Materials derived from this compound have shown exceptional promise in the field of organic electronics, particularly in the design of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. The electron-accepting nature of the nicotinonitrile core, when combined with suitable electron-donating moieties, facilitates the creation of molecules with a small energy gap between their singlet and triplet excited states (ΔEST). This small energy gap is crucial for efficient reverse intersystem crossing (RISC), a process that allows the harvesting of non-emissive triplet excitons to enhance the efficiency of light emission.

A notable example involves the synthesis of a D-A-D (Donor-Acceptor-Donor) type TADF emitter where indolocarbazole (ICz) units act as the donors and a nicotinonitrile derivative serves as the acceptor. The strategic placement of the donor and acceptor units leads to a twisted molecular geometry, which effectively separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key factor in achieving a small ΔEST.

Compoundλem (nm)ΦPL (%)τp (μs)τd (μs)kRISC (s⁻¹)EQEmax (%)
ICzCN508750.031.82.8 x 10⁵14.8
ICzCYP492810.042.12.1 x 10⁵14.9
Table 1: Photophysical and electroluminescence data for TADF emitters based on nicotinonitrile acceptors. Data compiled from studies on symmetric (ICzCN) and asymmetric (ICzCYP) indolocarbazole-nicotinonitrile derivatives.
Experimental Protocol: Synthesis of a D-A-D TADF Emitter

The synthesis of these advanced materials typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, which allow for the precise connection of the donor and acceptor fragments.

Protocol: Suzuki Coupling for the Synthesis of a Nicotinonitrile-based TADF Emitter

Materials:

  • This compound (1.0 eq)

  • Indolocarbazole boronic acid derivative (2.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (20 mol%)

  • Sodium carbonate (Na₂CO₃) (4.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the indolocarbazole boronic acid derivative, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(o-tol)₃ in anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction flask, followed by degassed water.

  • Heat the reaction mixture to 100 °C and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final D-A-D TADF emitter.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification reagents Combine Reactants: This compound Boronic Acid Derivative Base (Na2CO3) inert Establish Inert Atmosphere (Argon) reagents->inert catalyst Add Pd Catalyst and Solvent inert->catalyst heat Heat and Stir (e.g., 100 °C, 24h) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product TADF Emitter purify->final_product Isolated Product

Figure 1: Experimental workflow for Suzuki coupling.

Medicinal Chemistry: A Scaffold for Anticancer Agents

The nicotinonitrile framework is also a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. Derivatives of this compound are being explored as potent anticancer agents. By functionalizing the 2 and 5 positions with various aryl or heteroaryl groups, libraries of compounds can be synthesized and screened for their biological activity.

Recent studies on related nicotinonitrile derivatives have identified compounds with significant cytotoxic activity against various cancer cell lines. These compounds often act by inhibiting key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases.

Compound IDTarget Cell LineIC₅₀ (µM)
Nicotinonitrile Derivative 1MCF-7 (Breast Cancer)5.4
Nicotinonitrile Derivative 2HepG2 (Liver Cancer)7.1
Nicotinonitrile Derivative 3HCT-116 (Colon Cancer)8.2
Table 2: In vitro anticancer activity of representative nicotinonitrile derivatives.
Experimental Protocol: Stille Coupling for Medicinal Chemistry Scaffolds

The Stille coupling reaction provides an alternative and powerful method for creating carbon-carbon bonds, particularly when using organostannane reagents. This method is often complementary to the Suzuki coupling and can be advantageous for specific substrates.

Protocol: Stille Coupling for the Synthesis of a 2,5-Diaryl-nicotinonitrile

Materials:

  • This compound (1.0 eq)

  • Arylstannane derivative (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add the arylstannane derivative, Pd(PPh₃)₄, and CuI to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into a saturated aqueous solution of potassium fluoride (KF). Stir for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2,5-diaryl-nicotinonitrile.

Stille_Coupling_Pathway start This compound + Arylstannane catalyst Pd(PPh3)4, CuI DMF, 90°C start->catalyst product 2,5-Diaryl-nicotinonitrile catalyst->product C-C Bond Formation workup Work-up (KF, Extraction) product->workup purification Purification (Chromatography) workup->purification final Bioactive Scaffold purification->final

Figure 2: Synthetic pathway for bioactive scaffolds.

Future Outlook

The applications of this compound are not limited to OLEDs and medicinal chemistry. Ongoing research is exploring its use in the development of materials for organic field-effect transistors (OFETs) and as sensitizers in dye-sensitized solar cells (DSSCs). The ability to precisely tune the electronic and photophysical properties of the resulting materials through synthetic modification makes this compound a platform for innovation across the field of organic materials science. The detailed protocols provided herein serve as a foundation for researchers to explore and expand upon the vast potential of this versatile chemical building block.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,5-Dichloronicotinonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare dichloronicotinonitriles?

A1: Dichloronicotinonitriles are commonly synthesized through chlorination and dehydration reactions. One prevalent method involves the reaction of a dihydroxynicotinamide with phosphorus pentachloride in an aromatic solvent.[1] Another approach is the dehydration of a corresponding amide using a dehydrating agent like phosphorus pentoxide or phosphorus oxychloride (POCl₃). For instance, 2,6-Dichloronicotinonitrile can be synthesized from 2,6-Dichloronicotinamide using POCl₃ with a catalytic amount of tetraethylammonium chloride.[2]

Q2: What are the critical parameters to control during the synthesis of dichloronicotinonitriles?

A2: Key parameters to control for a successful synthesis include reaction temperature, the molar ratio of reactants and chlorinating agents, and reaction time. For example, in syntheses involving phosphorus oxychloride, maintaining the correct temperature is crucial to prevent exothermic reactions from becoming uncontrollable.[3] Sufficient excess of the chlorinating agent, such as POCl₃, is often necessary to drive the reaction to completion.[4] Careful, slow addition of reagents is also important for controlling the reaction rate and temperature.[4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods help in determining the consumption of starting materials and the formation of the desired product, allowing for the optimization of the reaction time.[4]

Q4: What are some common side reactions to be aware of?

A4: A common side reaction, particularly in the synthesis of related compounds like 2,6-dichloro-5-fluoronicotinic acid from 2,6-dihydroxy-3-cyano-5-fluoropyridine, is over-chlorination, which can lead to the formation of trichloro byproducts.[5][6] Inadequate temperature control can also lead to the formation of dark-colored impurities.[3]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

  • Answer: Low yield can stem from several factors:

    • Incomplete Reaction: Ensure a sufficient excess of the chlorinating agent is used. For similar chlorinations, molar ratios of the starting material to phosphorus oxychloride of 1:5 to 1:15 have been used to ensure the reaction goes to completion.[4] The reaction may also require prolonged heating at an elevated temperature to achieve a high conversion.[4]

    • Suboptimal Temperature: The reaction temperature is critical. For a related synthesis of 2-chloronicotinonitrile, the temperature is slowly raised to 100-105°C, where a vigorous exothermic reaction begins, which must be controlled with an ice-water bath.[3] Following this, heating under reflux at 115-120°C is continued to complete the reaction.[3]

    • Product Loss During Workup: The workup procedure must be performed carefully. Quenching of excess POCl₃ should be done slowly by adding the reaction mixture to ice water with vigorous stirring.[4] Ensure the pH is adjusted correctly during neutralization to avoid hydrolysis of the product. Extraction with a suitable organic solvent should be performed multiple times to maximize the recovery of the product.[4]

Issue 2: The Reaction is Sluggish or Stalls

  • Question: The reaction seems to be very slow or stops before all the starting material is consumed. What can I do?

  • Answer:

    • Reagent Purity: Ensure that the starting materials and reagents, particularly the chlorinating agents like phosphorus pentachloride and phosphorus oxychloride, are of high purity and anhydrous, as moisture can decompose these reagents.

    • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times. Monitor the reaction by TLC or GC to determine if it is progressing. For the synthesis of 2,6-dichloro-5-fluoro-3-nicotinonitrile, the reaction mixture was heated to 110°C for 26 hours, followed by further heating at 120°C for 16 hours.[1]

    • Catalyst: In some related preparations, a phase transfer catalyst or other additives are used to increase the reaction rate. For the dehydration of 2,6-Dichloronicotinamide, tetraethylammonium chloride was used as a catalyst.[2]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What purification strategies can be employed?

  • Answer:

    • Removal of Excess Reagents: After the reaction, excess phosphorus oxychloride can be removed by distillation under reduced pressure.[3][4]

    • Washing: The crude product should be washed to remove impurities. Washing with a dilute sodium hydroxide solution can remove acidic byproducts.[3] This should be followed by washing with water until the filtrate is neutral.[3]

    • Extraction and Crystallization/Chromatography: After quenching and neutralization, the product can be extracted into an organic solvent.[4] The crude product obtained after solvent evaporation can be further purified. For a related compound, fractional crystallization from an isopropanol/water mixture was effective.[4] Column chromatography is another option for obtaining a high-purity product.

Data Presentation

Table 1: Summary of Reaction Conditions for Dichloronicotinonitrile Synthesis

ProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-Dichloronicotinonitrile2,6-DichloronicotinamidePOCl₃, Tetraethylammonium chlorideDichloromethane802489[2]
2,6-dichloro-5-fluoro-3-nicotinonitrile5-fluoro-2,6-dihydroxy-3-nicotinamidePhosphorus pentachloride1,2-dichlorobenzene60-12042Not specified[1]
2-ChloronicotinonitrileNicotinamide-1-oxidePhosphorus pentachloride, POCl₃None60-120~235-39[3]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloronicotinonitrile from 2,6-Dichloronicotinamide[2]

  • To 2,6-Dichloronicotinamide (0.99 mmol), add a catalytic amount of tetraethylammonium chloride (5% w/w) and phosphorus oxychloride (5 ml).

  • Heat the mixture under reflux at 80°C for 24 hours.

  • After cooling, remove the excess POCl₃ in vacuo.

  • Dilute the crude residue with dichloromethane (10 ml) and filter.

  • Wash the filtrate successively with saturated aqueous K₂CO₃ (2 x 5 ml) and distilled water (5 ml).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the solvent to yield 2,6-Dichloronicotinonitrile.

Protocol 2: Synthesis of 2-Chloronicotinonitrile from Nicotinamide-1-oxide[3]

This protocol for a related monochloro compound provides insights into handling the vigorous reaction with phosphorus reagents.

  • In a 1-liter round-bottomed flask, thoroughly mix nicotinamide-1-oxide (0.62 mole) and phosphorus pentachloride (0.86 mole) in a fume hood.

  • Slowly add phosphorus oxychloride (243 ml) with shaking.

  • Attach a spiral condenser with a drying tube and place the flask in an oil bath preheated to 60-70°C.

  • Slowly raise the temperature to 100°C over 20-25 minutes.

  • Between 100-105°C, a vigorous reflux will begin. Remove the flask from the oil bath and control the reflux with an ice-water bath.

  • After the vigorous reaction subsides (about 5 minutes), return the flask to the oil bath and continue heating under reflux at 115-120°C for 1.5 hours.

  • Cool the reaction mixture and distill off the excess phosphorus oxychloride under reduced pressure.

  • Pour the residual dark-brown oil with stirring into an 800-ml beaker containing 280-300 g of ice.

  • Bring the volume of the ice-water mixture to 600 ml and let it stand at 5°C overnight.

  • Filter the crude product and wash with water.

  • Suspend the solid in 300 ml of 5% sodium hydroxide at 15°C and stir for 30 minutes. Filter and wash with water until the filtrates are neutral.

  • Repeat the sodium hydroxide wash, stirring for 0.75-1.0 hour.

  • Filter, wash, and dry the product under reduced pressure over phosphorus pentoxide.

Visualizations

Reaction_Pathway Start 2,5-Dihydroxynicotinamide (Starting Material) Intermediate Reactive Intermediate Start->Intermediate Chlorination Reagent Chlorinating Agent (e.g., PCl5/POCl3) Reagent->Intermediate Product This compound (Final Product) Intermediate->Product Dehydration

Caption: General reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Observed IncompleteReaction Check for Incomplete Reaction Start->IncompleteReaction TempIssue Review Reaction Temperature Start->TempIssue WorkupLoss Analyze Workup Procedure Start->WorkupLoss IncreaseReagent Increase Molar Ratio of Chlorinating Agent IncompleteReaction->IncreaseReagent If starting material remains IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp If reaction is slow OptimizeTemp Ensure Proper Temp Control (Initial exotherm & reflux) TempIssue->OptimizeTemp CarefulQuench Slow Quenching on Ice WorkupLoss->CarefulQuench During quenching OptimizeExtraction Optimize pH and Solvent for Extraction WorkupLoss->OptimizeExtraction During extraction

Caption: Troubleshooting workflow for low yield in synthesis.

Parameter_Relationships Yield Yield Purity Purity Yield->Purity inversely related if side reactions occur Temperature Temperature Temperature->Yield affects rate & side reactions Temperature->Purity can cause degradation Time Reaction Time Time->Yield affects completion ReagentRatio Reagent Ratio ReagentRatio->Yield drives completion

Caption: Logical relationships between key reaction parameters.

References

Technical Support Center: Purification of Crude 2,5-Dichloronicotinonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,5-Dichloronicotinonitrile via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for this compound?

A1: The crucial first step is to select a suitable solvent or solvent system. An ideal solvent should dissolve the crude this compound completely at an elevated temperature but only sparingly at low temperatures. This differential solubility is the basis for purification by recrystallization. A systematic solvent screening with small amounts of your crude material is highly recommended.

Q2: How do I perform a solvent screening for the recrystallization of this compound?

A2: To perform a solvent screening, place a small amount of your crude product (e.g., 10-20 mg) into several test tubes. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or water) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. If the solid dissolves at the higher temperature, then cool the solution to room temperature and then in an ice bath to see if crystals form. The ideal solvent will exhibit high solubility at high temperatures and low solubility at low temperatures.

Q3: What are some potential single-solvent systems for recrystallizing this compound?

A3: Based on the structure of this compound (a polar aromatic nitrile), moderately polar solvents are a good starting point. Potential single solvents to screen include ethanol, isopropanol, and ethyl acetate. Non-polar solvents like hexane may be useful as an anti-solvent in a two-solvent system.

Q4: When should I consider using a two-solvent system for recrystallization?

A4: A two-solvent system is beneficial when no single solvent provides the desired solubility profile. In this system, this compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent"). The two solvents must be miscible. For instance, you could dissolve the compound in a minimal amount of a hot "good" solvent like dichloromethane or acetone, and then add a "bad" solvent like hexane or pentane dropwise until the solution becomes cloudy, indicating the onset of crystallization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated.- Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Evaporate some of the solvent to increase the concentration and then cool again. - Cool the solution in an ice-salt bath for a lower temperature.
Too much solvent was used.- Boil off a portion of the solvent to concentrate the solution and attempt to crystallize again.[1]
The rate of cooling is too slow.- While slow cooling is generally preferred for larger crystals, if no crystals form, a faster cooling rate in an ice bath can be attempted.
Oiling Out Instead of Crystallization The compound is melting before it dissolves (melting point depression due to impurities).- Add a small amount of solvent before heating.
The solubility of the compound in the chosen solvent is too high at the cooling temperature.- Switch to a less polar solvent or a solvent mixture.
The solution is supersaturated to a very high degree.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low Recovery Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] - Cool the solution for a longer period or to a lower temperature. - Concentrate the mother liquor and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask) with hot solvent. - Use a slight excess of hot solvent before filtration and then boil it off before cooling.
Colored Impurities in Crystals The impurity has similar solubility to the product.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. - A second recrystallization may be necessary.
Rapid crystal growth trapping impurities.- Ensure the solution cools slowly to allow for the formation of pure crystals.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., isopropanol) and a boiling chip. Heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a slight excess of hot solvent and preheat the filtration funnel and receiving flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and yield of the purified product.

Protocol 2: Two-Solvent Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.[2]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using a cold mixture of the two solvents for washing.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound
SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingRecommendation
Ethanol LowHighYesGood potential for single-solvent recrystallization.
Isopropanol LowHighYesGood potential for single-solvent recrystallization.
Ethyl Acetate MediumHighPartialMay result in lower yields; could be a "good" solvent in a two-solvent system.
Toluene LowMediumYesPotential single solvent, but may require larger volumes.
Hexane InsolubleInsolubleNoSuitable as an "anti-solvent" in a two-solvent system.
Water InsolubleInsolubleNoNot a suitable solvent.
Acetone/Hexane N/AN/AYesPromising two-solvent system.
Isopropanol/Water N/AN/AYesA potentially effective two-solvent system, as demonstrated for similar compounds.[3]

Note: This table presents expected outcomes based on general principles and data for similar compounds. Experimental verification is essential.

Mandatory Visualization

G start Start: Crude this compound solvent_screen Perform Solvent Screening start->solvent_screen single_solvent Single Solvent System Viable? solvent_screen->single_solvent two_solvent Select Two-Solvent System single_solvent->two_solvent No recrystallize Perform Recrystallization single_solvent->recrystallize Yes two_solvent->recrystallize crystals_form Crystals Form? recrystallize->crystals_form oiling_out Oiling Out Occurs? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Concentrate solution crystals_form->troubleshoot_no_crystals No low_yield Yield is Low? oiling_out->low_yield No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Change solvent system oiling_out->troubleshoot_oiling Yes pure_product Pure Product Obtained low_yield->pure_product No troubleshoot_yield Troubleshoot: - Minimize solvent volume - Recover from mother liquor low_yield->troubleshoot_yield Yes troubleshoot_no_crystals->recrystallize troubleshoot_oiling->recrystallize troubleshoot_yield->recrystallize

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2,5-Dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dichloronicotinonitrile. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the potential synthetic routes for this compound?

A1: While specific literature detailing the synthesis of this compound is limited, plausible synthetic routes can be inferred from the chemistry of related compounds. A primary potential route is the Sandmeyer reaction, starting from an appropriate amino-substituted pyridine precursor. Another possibility involves the chlorination of a suitable cyanopyridine derivative.

Q2: What is the most likely starting material for a Sandmeyer synthesis of this compound?

A2: The most logical starting material for a Sandmeyer synthesis would be 2-amino-5-chloropyridine-3-carbonitrile. This would involve the diazotization of the amino group followed by a copper(I) chloride-mediated displacement.

Q3: What are the critical parameters to control during the diazotization of an aminopyridine derivative?

A3: The diazotization of aminopyridines requires careful control of several parameters to ensure the stability of the resulting diazonium salt.[1] Key parameters include:

  • Temperature: The reaction is typically performed at low temperatures, generally between 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[1]

  • Acid Concentration: A strong mineral acid, such as hydrochloric or sulfuric acid, is necessary to generate nitrous acid in situ from sodium nitrite.[1]

  • Rate of Addition: Slow, dropwise addition of the sodium nitrite solution is crucial to maintain the low temperature and control the reaction rate.

Q4: What are common side products in the synthesis of dichlorinated pyridines?

A4: The synthesis of dichlorinated pyridines can often lead to the formation of isomeric byproducts.[2] For instance, in chlorination reactions, other dichloropyridine isomers (e.g., 2,3-dichloro or 2,6-dichloro) can be formed.[2] In Sandmeyer reactions, side products can arise from the decomposition of the diazonium salt, leading to the formation of phenolic compounds or other substitution products.

Q5: What methods are effective for the purification of this compound?

A5: Purification of dichlorinated pyridines often involves techniques to separate isomers and remove other impurities.[2][3] Common methods include:

  • Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system, such as an isopropanol/water mixture, can be effective in separating isomers.[2]

  • Distillation: For liquid products or to remove volatile impurities, vacuum or steam distillation can be employed.[3][4]

  • Column Chromatography: This method is useful for separating compounds with different polarities and can be used to isolate the desired product from a complex mixture.

  • Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon.[2]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Decomposition of Diazonium Intermediate Ensure the diazotization reaction is maintained at a low temperature (0-5 °C) throughout the addition of sodium nitrite and subsequent reaction steps. Use the diazonium salt immediately in the next step without isolation.
Incomplete Diazotization Verify the quality and concentration of the mineral acid and sodium nitrite. Ensure a slight excess of nitrous acid is present.
Inefficient Sandmeyer Reaction Confirm the use of a suitable copper(I) chloride catalyst. The catalyst should be fresh and active. Ensure the reaction conditions (temperature, solvent) are appropriate for the displacement reaction.
Suboptimal Chlorination Conditions (if using a chlorination route) Adjust the molar ratio of the chlorinating agent. Optimize the reaction temperature and time. Consider the use of a catalyst if applicable.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Formation of Isomeric Byproducts Optimize the regioselectivity of the reaction by carefully controlling the reaction conditions. Employ efficient purification techniques such as fractional recrystallization or column chromatography to separate the isomers.[2]
Formation of Phenolic Impurities (from diazonium salt hydrolysis) Maintain a low reaction temperature during diazotization and the subsequent Sandmeyer reaction. Ensure an adequate amount of the chloride source is present to compete with water as a nucleophile.
Unreacted Starting Material Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion. If the reaction has stalled, consider adding more reagent or extending the reaction time.
Colored Impurities Treat a solution of the crude product with activated carbon before the final purification step.[2]

Quantitative Data Summary

Compound CAS Number Molecular Formula Molecular Weight Melting Point Boiling Point
This compound126954-66-3C₆H₂Cl₂N₂173.00118-119 °C255.4 °C at 760 mmHg

Data obtained from supplier information.[5]

Experimental Protocols

Note: The following protocol is a representative example for the synthesis of a dichlorinated nicotinonitrile via a Sandmeyer-type reaction and should be adapted and optimized for the specific synthesis of this compound.

Representative Protocol: Synthesis of a Dichloronicotinonitrile via Diazotization and Sandmeyer Reaction

Step 1: Diazotization of the Amino Precursor

  • In a reaction vessel equipped with a stirrer and a thermometer, dissolve the starting aminopyridinecarbonitrile in a suitable mineral acid (e.g., concentrated hydrochloric acid) cooled to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred acidic solution of the aminopyridine, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified period (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate reaction vessel, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid, also cooled to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for a period to drive the reaction to completion. Monitor the evolution of nitrogen gas.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Start_Material 2-Amino-5-chloropyridine-3-carbonitrile Diazotization Diazotization (0-5 °C) Start_Material->Diazotization Reagents_Diazotization NaNO2, HCl Reagents_Diazotization->Diazotization Sandmeyer Sandmeyer Reaction (CuCl) Diazotization->Sandmeyer Extraction Extraction Sandmeyer->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Diazotization Check Diazotization Conditions Start->Check_Diazotization Temp_Control Temperature too high? Check_Diazotization->Temp_Control Yes Reagent_Quality Reagent quality/quantity issues? Check_Diazotization->Reagent_Quality No Check_Sandmeyer Check Sandmeyer Reaction Catalyst_Activity Inactive CuCl catalyst? Check_Sandmeyer->Catalyst_Activity Yes Reaction_Time Insufficient reaction time/temp? Check_Sandmeyer->Reaction_Time No Check_Workup Review Work-up & Purification Extraction_Loss Product loss during extraction? Check_Workup->Extraction_Loss Yes Purification_Loss Loss during purification? Check_Workup->Purification_Loss No Solution1 Maintain 0-5 °C strictly Temp_Control->Solution1 Reagent_Quality->Check_Sandmeyer No Solution2 Verify reagent concentration & freshness Reagent_Quality->Solution2 Solution3 Use fresh, high-purity CuCl Catalyst_Activity->Solution3 Reaction_Time->Check_Workup No Solution4 Optimize reaction time and temperature Reaction_Time->Solution4 Solution5 Perform multiple extractions Extraction_Loss->Solution5 Solution6 Optimize purification method Purification_Loss->Solution6

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Optimization of 2,5-Dichloronicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2,5-Dichloronicotinonitrile. Our goal is to address specific experimental challenges to enhance reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for analogous chlorinated nicotinonitriles include nicotinamide-1-oxide, 2-chloronicotinamide, or dihydroxypyridine derivatives. The synthesis of this compound would likely start from a precursor already containing a chlorine atom at the 2-position and a group at the 5-position that can be converted to a chlorine, or a di-hydroxy nicotinonitrile that can be doubly chlorinated.

Q2: Which chlorinating agents are typically used for this type of synthesis?

A2: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are frequently used chlorinating agents for converting hydroxyl or amide functionalities on a pyridine ring to chlorides.[1][2] Trifluoroacetic anhydride has also been used in the synthesis of related compounds, often in conjunction with a base like pyridine or triethylamine.[3][4]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control include:

  • Reaction Temperature: The temperature needs to be carefully controlled, as the reaction can be highly exothermic.[1] Gradual heating and the use of cooling baths are often necessary to manage the reaction rate.[1]

  • Reagent Stoichiometry: The molar ratios of the starting material to the chlorinating agents are crucial. An excess of the chlorinating agent is often used to drive the reaction to completion.[2]

  • Reaction Time: The duration of the reaction should be monitored to ensure complete conversion without the formation of degradation byproducts.

  • Moisture Control: These reactions are typically sensitive to moisture, so using anhydrous reagents and a dry reaction setup is important.[5]

Q4: What are some common side reactions or impurities I should be aware of?

A4: Potential side reactions include incomplete chlorination, leading to a mixture of mono- and di-chlorinated products. Over-chlorination at other positions on the pyridine ring is also a possibility, which can result in trichlorinated byproducts.[6] Hydrolysis of the nitrile group or the chloro substituents can occur during workup if conditions are not carefully controlled.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction.1a. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC or GC.[2] 1b. Ensure a sufficient excess of the chlorinating agent is used.[2] 1c. Check the purity and dryness of your starting materials and reagents.
2. Degradation of starting material or product.2a. Control the reaction temperature carefully, especially during initial mixing, as the reaction can be exothermic.[1] 2b. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
3. Loss of product during workup.3a. Ensure the pH is controlled during aqueous washes to prevent hydrolysis of the product. 3b. Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery of the product.
Formation of Multiple Products (Impure Product) 1. Incomplete chlorination.1. As with low yield, consider increasing the reaction temperature, time, or the amount of chlorinating agent.
2. Over-chlorination.2. Use milder reaction conditions (lower temperature) or a less reactive chlorinating agent if possible. Carefully control the stoichiometry of the reagents.
3. Isomer formation.3. The regioselectivity of the chlorination can sometimes be influenced by the solvent. Consider screening different solvents.[2] A robust purification method like fractional crystallization or column chromatography will be necessary to separate isomers.[2]
Difficult or Hazardous Workup 1. Quenching of excess reactive reagents (e.g., POCl₃).1. Always add the reaction mixture slowly to ice-water with vigorous stirring to quench excess phosphorus oxychloride.[2] This should be done in a well-ventilated fume hood.
2. Emulsion formation during extraction.2. Addition of brine (saturated NaCl solution) can help to break up emulsions.

Experimental Protocols

General Procedure for Chlorination using Phosphorus Oxychloride

This is a general protocol adapted from the synthesis of similar chlorinated pyridines and may require optimization for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material (e.g., a dihydroxynicotinonitrile derivative).

  • Reagent Addition: In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalyst, such as tetraethylammonium chloride, may be added.[3]

  • Reaction: Heat the mixture under reflux. The reaction temperature and time will need to be optimized (e.g., 80-145°C for several hours).[2][3] Monitor the reaction's progress using an appropriate analytical technique like TLC or GC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.[2]

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate solution) to a neutral or slightly basic pH.[2]

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[2][3]

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2][3]

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by techniques such as recrystallization or column chromatography.[3][7]

Data Presentation

Table 1: Example Reaction Conditions for Analogous Syntheses

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Nicotinamide-1-oxidePCl₅, POCl₃115-1201.535-39[1]
Carboxamide derivativePOCl₃, Tetraethylammonium chloride802489[3]
2,5-DihydroxypyridinePOCl₃1454High (not specified)[2]
Methyl 2,6-dihydroxy-5-fluoronicotinatePOCl₃, LiCl152-1582588.3 (as acid chloride)[6]
2-chloro-5-fluoronicotinamideTrifluoroacetic anhydride, Triethylamine01.590[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Anhydrous Reagents & Glassware start->reagents setup Assemble Reaction Apparatus under Inert Gas reagents->setup addition Slowly Add Chlorinating Agent(s) to Starting Material setup->addition heating Heat Reaction Mixture to Optimized Temperature addition->heating monitoring Monitor Reaction Progress (TLC/GC) heating->monitoring quench Cool and Quench Reaction Mixture on Ice monitoring->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify Crude Product (Chromatography/Recrystallization) dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Low Product Yield cause1 Incomplete Reaction? issue->cause1 cause2 Product Degradation? issue->cause2 cause3 Workup Losses? issue->cause3 solution1a Increase Temperature/Time cause1->solution1a solution1b Increase Reagent Molar Ratio cause1->solution1b solution1c Check Reagent Purity cause1->solution1c solution2a Control Temperature (Exotherm) cause2->solution2a solution2b Use Inert Atmosphere cause2->solution2b solution3a Optimize pH during Wash cause3->solution3a solution3b Perform Multiple Extractions cause3->solution3b

References

side reactions in the synthesis of 2,5-Dichloronicotinonitrile and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,5-Dichloronicotinonitrile. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: During the synthesis of dichloronicotinonitriles, several side reactions can occur, leading to impurities and reduced yields. Based on syntheses of analogous compounds, the most common side reactions include:

  • Incomplete Chlorination: The starting material, often a dihydroxynicotinamide or a related precursor, may not be fully chlorinated, resulting in mono-chloro or hydroxy-chloro intermediates.

  • Over-chlorination: The use of strong chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can lead to the formation of trichlorinated pyridine byproducts.[1]

  • Hydrolysis: The nitrile group is susceptible to hydrolysis, which can revert it to an amide or a carboxylic acid, especially during aqueous workup procedures. The chloro substituents on the pyridine ring can also be hydrolyzed, leading to hydroxy-pyridines. The hydrolysis of chlorocyanopyridines is a known challenge in this class of compounds.[1]

  • Formation of Isomeric Byproducts: Depending on the starting materials and reaction conditions, the formation of other dichloronicotinonitrile isomers is a possibility that can complicate purification.

Q2: How can I prevent the formation of over-chlorinated byproducts?

A2: Preventing over-chlorination requires careful control of the reaction conditions. Key strategies include:

  • Stoichiometry Control: Use the minimum effective amount of the chlorinating agent. An excess of reagents like PCl₅ can promote further chlorination of the pyridine ring.

  • Temperature Management: Carry out the chlorination at a controlled temperature. High temperatures can increase the rate of side reactions, including over-chlorination. A typical temperature range for chlorination with POCl₃ is between 80°C and 114°C.[2][3]

  • Reaction Time Optimization: Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is formed and before significant amounts of over-chlorinated products appear.

Q3: What are the best practices for minimizing hydrolysis during the workup?

A3: To minimize hydrolysis of both the nitrile group and the chloro substituents, consider the following:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions until the quenching step.

  • Controlled Quenching: Quench the reaction mixture by slowly adding it to ice or cold water with vigorous stirring. This helps to dissipate heat and quickly hydrolyze excess chlorinating agents before they can promote product degradation.

  • pH Control: During the workup, maintain a neutral or slightly basic pH. Washing the organic extract with a mild base solution, such as saturated aqueous sodium bicarbonate or potassium carbonate, can neutralize acidic byproducts that might catalyze hydrolysis.[2]

  • Low-Temperature Extraction: Perform extractions and washes at a low temperature to reduce the rate of hydrolysis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature, but monitor for byproduct formation.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product loss during workup.- Minimize transfers of the product.- Back-extract the aqueous layer to recover any dissolved product.
Hydrolysis of the product.- Follow the best practices for minimizing hydrolysis mentioned in the FAQs.- Ensure the workup is performed quickly and at a low temperature.
Product is an oil or fails to crystallize Presence of impurities.- Purify the crude product using column chromatography before crystallization.- Attempt to seed the solution with a pure crystal of this compound.[4]
Solution is not supersaturated.- Concentrate the solution by carefully evaporating some of the solvent.- Cool the solution to a lower temperature in an ice bath to induce crystallization.[4]
Product Contaminated with Starting Material Incomplete chlorination.- Increase the amount of chlorinating agent slightly.- Extend the reaction time or increase the reaction temperature moderately.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of side products (e.g., over-chlorinated, hydrolyzed, isomers).- Optimize reaction conditions (temperature, time, stoichiometry).- Purify the crude product using column chromatography with a suitable solvent system or by recrystallization.[2]

Quantitative Data Summary

The following table summarizes typical yields and purities reported for the synthesis of similar dichloronicotinonitriles, which can serve as a benchmark for the synthesis of the 2,5-isomer.

Compound Starting Material Reagents Yield Purity Reference
2,6-Dichloronicotinonitrile2,6-Dichloro-3-acetamidopyridineTrifluoroacetic anhydride, Pyridine90%90% (HPLC)[2]
2,6-Dichloronicotinonitrile2,6-DichloronicotinamidePOCl₃, Tetraethylammonium chloride89%Sufficiently pure for next step[2]
2,6-Dichloro-5-fluoronicotinonitrile3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium saltPOCl₃, PCl₃, Cl₂85%94.7%[3]

Experimental Protocols

General Protocol for the Synthesis of Dichloronicotinonitriles

This protocol is a general guideline adapted from the synthesis of related compounds and should be optimized for the specific synthesis of this compound.

Materials:

  • 2,5-Dihydroxynicotinamide (or a suitable precursor)

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, can be used in conjunction with POCl₃)

  • An inert solvent (e.g., 1,2-dichlorobenzene or toluene)[5]

  • Saturated aqueous sodium bicarbonate or potassium carbonate solution[2]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material and the inert solvent.

  • Slowly add phosphorus oxychloride to the mixture. If using, phosphorus pentachloride can be added portion-wise.

  • Heat the reaction mixture to reflux (typically between 80°C and 120°C) and maintain for several hours (e.g., 16-26 hours).[5] Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A Combine Starting Material and Solvent B Add Chlorinating Agent (POCl3/PCl5) A->B C Heat to Reflux (80-120°C) B->C D Cool and Quench on Ice C->D Reaction Complete E Extract with Organic Solvent D->E F Wash with NaHCO3/Brine E->F G Dry and Concentrate F->G H Recrystallization or Chromatography G->H Crude Product I Characterize Pure Product H->I

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Analysis of Crude Product LowYield Low Yield? Start->LowYield IncompleteReaction Check for unreacted starting material LowYield->IncompleteReaction Yes ImpureProduct Impure Product? LowYield->ImpureProduct No OptimizeConditions Increase temp/time or reagent stoichiometry IncompleteReaction->OptimizeConditions WorkupLoss Review workup procedure for product loss IncompleteReaction->WorkupLoss IdentifyImpurities Identify impurities (TLC, HPLC, MS) ImpureProduct->IdentifyImpurities Yes Success Pure Product ImpureProduct->Success No OverChlorination Over-chlorination suspected IdentifyImpurities->OverChlorination Hydrolysis Hydrolysis products present IdentifyImpurities->Hydrolysis ReduceReagent Reduce chlorinating agent/temp OverChlorination->ReduceReagent Purify Purify by Chromatography/Recrystallization ReduceReagent->Purify AnhydrousWorkup Ensure anhydrous conditions and controlled workup Hydrolysis->AnhydrousWorkup AnhydrousWorkup->Purify Purify->Success

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

troubleshooting guide for the synthesis of 2,5-Dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 2,5-Dichloronicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2,5-dichloronicotinamide, 2-amino-5-chloronicotinonitrile, and potentially 2-hydroxy-5-chloronicotinonitrile. The choice of starting material often depends on commercial availability, cost, and the desired synthetic route.

Q2: I am observing a low yield of this compound. What are the likely causes?

A2: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products. Specific causes are often tied to the chosen synthetic route. For instance, in a Sandmeyer-type reaction, the instability of the diazonium salt intermediate is a frequent culprit. In chlorination reactions using reagents like phosphorus oxychloride (POCl₃), insufficient temperature or reaction time can lead to incomplete conversion.

Q3: How can I effectively purify crude this compound?

A3: Purification is typically achieved through silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and petroleum ether. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. Many reagents used in the synthesis of this compound are hazardous. For example, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Cyanide-containing compounds are toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) of all chemicals used.

Troubleshooting Guides

Issue 1: Low Yield in the Dehydration of 2,5-Dichloronicotinamide

Question: My reaction to dehydrate 2,5-dichloronicotinamide to this compound is resulting in a low yield. What could be the problem?

Answer: Low yields in this dehydration step are often due to incomplete reaction or side reactions. Below is a table summarizing potential causes and solutions.

Potential CauseRecommended Solution
Insufficient Dehydrating Agent Ensure the molar ratio of the dehydrating agent (e.g., trifluoroacetic anhydride) to the amide is adequate. An excess of the dehydrating agent may be required.
Inadequate Reaction Time or Temperature Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature.
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the dehydrating agent.
Side Reactions The presence of strong bases can lead to unwanted side reactions. Ensure the stoichiometry of any added base (e.g., triethylamine) is carefully controlled.
Product Loss During Workup This compound can be volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.
Issue 2: Poor Yield or Byproduct Formation in a Sandmeyer-Type Reaction from 2-Amino-5-chloronicotinonitrile

Question: I am attempting a Sandmeyer reaction to convert 2-amino-5-chloronicotinonitrile to this compound, but the yield is low and I am observing significant byproduct formation. What is going wrong?

Answer: The Sandmeyer reaction relies on the formation of a diazonium salt intermediate, which can be unstable, especially on a pyridine ring. Decomposition of this intermediate is a common cause of low yields and byproduct formation.

Potential CauseRecommended Solution
Decomposition of Diazonium Salt Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction with the copper(I) chloride. Diazonium salts of pyridines are often less stable than their benzene analogues.
Slow or Incomplete Diazotization Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine to maintain low temperatures and prevent localized overheating.
Premature Decomposition Use the diazonium salt solution immediately after its preparation. Do not let it stand for extended periods.
Side Reactions with Solvent The choice of solvent can be critical. Ensure the solvent is inert to the highly reactive diazonium salt.
Formation of Phenolic Byproducts The diazonium salt can react with water to form the corresponding hydroxy compound. Using a non-aqueous workup or minimizing contact with water until the reaction is complete can mitigate this.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,5-Dichloronicotinamide

This protocol is based on the dehydration of an amide to a nitrile.

Materials:

  • 2,5-dichloronicotinamide

  • Dichloromethane (anhydrous)

  • Trifluoroacetic anhydride

  • Triethylamine

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve 2,5-dichloronicotinamide in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Sequentially add triethylamine and then trifluoroacetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully pour the reaction mixture into water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to obtain this compound as a white solid.[1]

Quantitative Data Summary:

Starting MaterialReagentsSolventReaction TimeYieldPurity
2,5-dichloronicotinamide (0.94 mmol)Trifluoroacetic anhydride (1.20 mmol), Triethylamine (2.20 mmol)Dichloromethane (8.0 mL)Not Specified95%>98% (by chromatography)

Visualizations

Troubleshooting Workflow for Low Yield in Dehydration Reaction

G Troubleshooting: Low Yield in Dehydration start Low Yield Observed check_completeness Check Reaction Completeness (TLC/LC-MS) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No Starting Material complete Reaction is Complete check_completeness->complete Starting Material Consumed increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_reagents Check Reagent Stoichiometry incomplete->check_reagents check_moisture Check for Moisture Contamination incomplete->check_moisture workup_loss Investigate Workup Losses complete->workup_loss insufficient_reagent Adjust Reagent Ratio check_reagents->insufficient_reagent use_anhydrous Use Anhydrous Conditions check_moisture->use_anhydrous optimize_workup Optimize Workup Procedure (e.g., gentle solvent removal) workup_loss->optimize_workup

Caption: A logical workflow to diagnose and address low yields in the dehydration of 2,5-dichloronicotinamide.

General Synthetic Pathways to this compound

G Synthetic Pathways to this compound product This compound amide 2,5-Dichloronicotinamide dehydration Dehydration (e.g., POCl3, TFAA) amide->dehydration amino 2-Amino-5-chloronicotinonitrile sandmeyer Sandmeyer Reaction (NaNO2, HCl, CuCl) amino->sandmeyer hydroxy 2-Hydroxy-5-chloronicotinonitrile chlorination Chlorination (e.g., POCl3) hydroxy->chlorination dehydration->product sandmeyer->product chlorination->product

Caption: Overview of potential synthetic routes to this compound.

References

scaling up the synthesis of 2,5-Dichloronicotinonitrile for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2,5-Dichloronicotinonitrile. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for scaling up this compound production? A1: While specific proprietary methods may vary, common industrial approaches are often adapted from established laboratory procedures for analogous compounds. A prevalent strategy involves the chlorination and dehydration of a suitable nicotinic acid or nicotinamide precursor. Key reagents often include powerful chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) or other catalysts.[1][2] Another potential, though less direct, route could involve cyanation of a trichloropyridine intermediate.

Q2: What are the most critical safety concerns when moving to an industrial scale? A2: Scaling up the synthesis introduces significant safety challenges. A thorough risk assessment is mandatory before any procedure.[3][4][5] Key hazards include:

  • Handling of Corrosive and Reactive Reagents: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water.[1] All handling should occur in a well-ventilated hood or closed system with appropriate personal protective equipment (PPE).[1][5]

  • Exothermic Reactions: The chlorination reaction can be highly exothermic.[1] Uncontrolled temperature increases can lead to dangerous pressure build-up and side reactions.[1] Industrial-scale production requires robust temperature control systems, such as jacketed reactors with efficient cooling.

  • Toxic Fumes: The reaction can release hazardous fumes like hydrogen chloride (HCl).[1] Appropriate scrubbers and ventilation systems are essential to neutralize and contain these emissions.

  • Waste Disposal: The process generates significant acidic waste, which must be neutralized and disposed of in accordance with local environmental regulations.[6]

Q3: Which process parameters are most critical to monitor and control? A3: For a successful and reproducible synthesis on a large scale, the following parameters must be strictly controlled:

  • Temperature: Precise temperature control during reagent addition and reflux is crucial for managing reaction rate, preventing runaway reactions, and minimizing byproduct formation.[1][7]

  • Reagent Stoichiometry: The molar ratios of the substrate to the chlorinating agents (e.g., POCl₃) must be optimized to ensure complete conversion while minimizing excess reagent use and subsequent quenching difficulties.[7]

  • Reaction Time: The reaction progress should be monitored using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time for achieving maximum conversion.[7]

  • Agitation: Efficient stirring is vital to ensure proper mixing and heat transfer, especially when dealing with slurries or viscous reaction mixtures.[1]

Q4: How is this compound typically purified at an industrial scale? A4: Purification strategies aim to remove unreacted starting materials, catalysts, and isomeric impurities. Common large-scale methods include:

  • Distillation: Excess reagents like POCl₃ are often removed by distillation, frequently under reduced pressure.[1][7]

  • Crystallization/Recrystallization: The crude product can be purified by crystallization from an appropriate solvent system.[8] This is often effective at removing isomers and other impurities.

  • Extraction and Washing: A liquid-liquid extraction workup is standard. The crude product is typically quenched in an ice/water mixture, and the resulting aqueous solution is neutralized before being extracted with a suitable organic solvent like dichloromethane.[2][7] The organic layers are then washed to remove residual acids or bases.[2]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction

Question: My reaction is sluggish, and the final yield of this compound is consistently below expectations. What are the likely causes and how can I improve this?

Answer: Low yield is a common scale-up challenge. The following factors should be investigated:

  • Insufficient Chlorinating Agent: The molar ratio of the chlorinating agent to the starting material may be too low. On a larger scale, ensuring complete conversion often requires a significant excess of the reagent.[7]

  • Suboptimal Temperature or Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.[7] Monitor the reaction's progress to determine if it has stalled.

  • Presence of Moisture: Water in the reagents or reactor can consume the chlorinating agent, drastically reducing its effectiveness and lowering the yield.[9] Ensure all reagents are anhydrous and the reaction is conducted under a dry atmosphere (e.g., nitrogen).

  • Inefficient Mixing: Poor agitation can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete conversion. Ensure the stirring mechanism is adequate for the scale and viscosity of the reaction mixture.

G Troubleshooting Logic for Low Yield start Low Yield or Incomplete Reaction q1 Is reaction monitored by in-process controls (IPC)? start->q1 a1_no Implement IPC (e.g., HPLC/GC) to track conversion. q1->a1_no No q2 Does IPC show unreacted starting material? q1->q2 Yes a2_yes Potential Causes: - Insufficient Reagent - Low Temperature - Short Reaction Time - Presence of Moisture q2->a2_yes Yes a2_no Reaction is complete, but isolated yield is low. q2->a2_no No sol1 Solutions: 1. Increase molar ratio of chlorinating agent. 2. Increase reaction temperature/time. 3. Ensure anhydrous conditions. a2_yes->sol1 sol2 Investigate Work-up & Purification: - Product loss during quenching/extraction. - Volatilization during solvent removal. - Inefficient crystallization. a2_no->sol2

Caption: A decision tree for diagnosing and resolving low product yield.

Problem 2: Difficult Reaction Work-up and Product Isolation

Question: Quenching the excess phosphorus oxychloride is violent and difficult to control on a larger scale. What is a safer and more efficient work-up procedure?

Answer: The work-up of reactions involving POCl₃ is hazardous and requires careful planning.

  • Controlled Quenching: Instead of adding water to the reaction mixture, perform a "reverse quench." Slowly and carefully pour the cooled reaction residue into a vigorously stirred vessel containing a large amount of crushed ice and water.[1][7] This helps to dissipate the heat of hydrolysis more effectively.

  • Temperature Management: The quenching vessel should be jacketed and connected to a cooling system to maintain a low temperature (e.g., below 20°C) throughout the addition.

  • Neutralization: After quenching, the acidic aqueous solution must be carefully neutralized. Using a 40% aqueous sodium hydroxide solution to bring the pH to 7-9 is a common practice.[7] This step is also exothermic and requires efficient cooling.

  • Extraction: Extract the neutralized aqueous layer multiple times with a suitable organic solvent, such as dichloromethane, to ensure complete recovery of the product.[7]

Problem 3: Formation of Impurities

Question: My final product is contaminated with isomeric byproducts. How can I improve the regioselectivity of the reaction?

Answer: Isomer formation is often a function of reaction kinetics and thermodynamics.

  • Strict Temperature Control: Byproducts can form at higher temperatures. Maintaining the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.

  • Order of Addition: The order and rate of reagent addition can influence selectivity. Experiment with adding the substrate to the chlorinating agent versus the other way around.

  • Solvent Effects: The choice of solvent can impact the reaction pathway. While many chlorinations of this type use excess POCl₃ as the solvent, high-boiling inert solvents could be explored in other synthetic routes to modify selectivity.[7]

  • Purification Strategy: If isomers are unavoidable, a robust purification method is necessary. Fractional crystallization can be effective in separating isomers with different solubilities.[7]

Data Presentation

Table 1: Physical and Safety Properties of this compound

Property Value Source
IUPAC Name This compound
Molecular Formula C₆H₂Cl₂N₂
Melting Point 118-119°C
Boiling Point 255.4°C at 760 mmHg
Physical Form Solid
Signal Word Warning

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | |

Table 2: Typical Industrial Process Parameters for Chlorination Reactions

Parameter Typical Range Rationale Source
Reactants
Substrate 1 molar equivalent Reference point -
POCl₃ 5 - 15 molar equivalents Acts as both reagent and solvent; excess drives reaction to completion. [7]
PCl₅ (optional) 1 - 2 molar equivalents Can improve reactivity for certain substrates. [1]
Conditions
Reaction Temperature 100 - 150°C Required to overcome activation energy. Precise control is key. [1][7]
Reaction Time 4 - 24 hours Dependent on substrate reactivity and temperature; must be optimized. [2][7]
Pressure Atmospheric / Reduced Reaction typically at atmospheric; reduced pressure for distillation. [1]
Work-up
Quench Temperature 0 - 20°C Controls exotherm during hydrolysis of excess POCl₃. [7]

| Final pH | 7 - 9 | Ensures product is in a neutral form for efficient extraction. |[7] |

Experimental Protocol: General Procedure for Chlorination

Disclaimer: This protocol is a generalized example based on related syntheses. All procedures must be subjected to a thorough hazard and risk assessment before implementation, especially at scale.[3][4] All operations should be performed by trained personnel in a suitable chemical reactor with appropriate safety measures in place.[1][10]

1. Reactor Preparation:

  • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Equip the reactor with a mechanical stirrer, reflux condenser, thermometer, and addition funnel. The condenser outlet should be connected to a scrubbing system to neutralize HCl gas.

2. Reaction Setup:

  • Charge the reactor with phosphorus oxychloride (POCl₃).

  • With stirring, slowly add the nicotinic acid or nicotinamide precursor in portions, controlling the rate to manage any initial exotherm.

  • If using, add phosphorus pentachloride (PCl₅) at this stage.

3. Chlorination Reaction:

  • Heat the reaction mixture to the target temperature (e.g., 115-145°C) and maintain under reflux for the optimized duration (e.g., 4-24 hours).[1][7]

  • Monitor the reaction's progress via a validated in-process control method.

G General Synthesis Workflow cluster_0 Reaction Phase cluster_1 Work-up & Isolation Phase cluster_2 Purification Phase prep 1. Reactor Prep (Inert Atmosphere) charge 2. Charge Reagents (Substrate, POCl₃) prep->charge react 3. Heat to Reflux (115-145°C) charge->react ipc 4. Monitor with IPC react->ipc distill 5. Distill Excess POCl₃ (Reduced Pressure) ipc->distill quench 6. Controlled Quench (Pour into Ice/Water) distill->quench neutralize 7. Neutralize (pH 7-9) quench->neutralize extract 8. Extract with Solvent neutralize->extract dry 9. Dry Organic Layer extract->dry concentrate 10. Concentrate Solvent dry->concentrate purify 11. Recrystallize Product concentrate->purify final Pure this compound purify->final

Caption: A flowchart of the key stages in the industrial synthesis of this compound.

4. Reagent Removal and Quenching:

  • Cool the reaction mixture.

  • Recover the excess POCl₃ by distillation under reduced pressure.[1][7]

  • CAUTION: Carefully and slowly add the cooled, dark residual oil to a separate vessel containing a vigorously stirred mixture of crushed ice and water, ensuring the temperature of the quench mixture does not rise excessively.[1]

5. Isolation:

  • Neutralize the acidic aqueous slurry with a concentrated sodium hydroxide solution while maintaining external cooling.[7]

  • Extract the aqueous layer three times with dichloromethane.[7]

  • Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).[2]

6. Purification:

  • Filter off the drying agent and remove the solvent on a rotary evaporator.

  • Recrystallize the crude solid from a suitable solvent or solvent mixture to yield the purified this compound.

G Safety Protocol for Handling POCl₃ start Task: Handle POCl₃ ppe 1. Wear Appropriate PPE - Acid-resistant gloves - Chemical splash goggles - Face shield - Lab coat/apron start->ppe location 2. Work in Designated Area - Certified chemical fume hood - Ensure scrubber is operational ppe->location spill_kit 3. Prepare Spill Kit - Neutralizing agent (e.g., sodium bicarbonate) - Absorbent material location->spill_kit transfer 4. Transfer POCl₃ - Use dry, compatible equipment - Avoid contact with moisture spill_kit->transfer quench_proc 5. Quenching Protocol - Plan for controlled 'reverse quench' - Ensure adequate cooling capacity transfer->quench_proc waste 6. Waste Disposal - Segregate chlorinated waste - Neutralize before disposal - Follow site regulations quench_proc->waste

Caption: A workflow outlining critical safety steps for handling phosphorus oxychloride.

References

Technical Support Center: Analysis of Impurities in 2,5-Dichloronicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling impurities during the synthesis of 2,5-Dichloronicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as process-related impurities and degradation products. Process-related impurities may include unreacted starting materials such as 2,5-dichloronicotinamide, residual reagents like trifluoroacetic anhydride and triethylamine, and byproducts from side reactions. Degradation products can include hydrolysis of the nitrile group to form 2,5-dichloronicotinic acid.

Q2: How can I minimize the formation of 2,5-dichloronicotinic acid as an impurity?

A2: The formation of 2,5-dichloronicotinic acid typically occurs due to the presence of water during the reaction or workup. To minimize its formation, ensure that all solvents and reagents are anhydrous. During the workup, avoid prolonged exposure to aqueous conditions, especially at elevated temperatures or non-neutral pH.

Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a widely used and effective method for quantifying impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile and semi-volatile impurities and can provide structural information for unknown peaks.[2]

Q4: What are typical HPLC conditions for the analysis of this compound and its impurities?

A4: A common starting point for HPLC method development is a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape.[1][3] A typical gradient elution from a lower to a higher concentration of acetonitrile is often employed to separate compounds with a range of polarities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete reaction- Ensure the correct stoichiometry of reagents. - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Check the quality and purity of the starting materials.
Degradation of product during workup- Maintain a low temperature during aqueous washes. - Minimize the time the product is in contact with aqueous phases. - Ensure the pH of the aqueous phase is neutral or slightly acidic during extraction.
Mechanical loss- Ensure efficient extraction of the product from the aqueous phase by performing multiple extractions. - Be careful during solvent removal to avoid loss of the product, which can be volatile under high vacuum.

Issue 2: Presence of Unidentified Peaks in HPLC/GC Analysis

Possible Cause Troubleshooting Step
Contamination from solvents or reagents- Analyze blank samples of solvents and reagents to identify any contaminants. - Use high-purity solvents and reagents.
Formation of unexpected byproducts- Use GC-MS to obtain the mass spectrum of the unknown peak to help in its identification. - Consider potential side reactions such as isomerization or reactions with impurities in the starting materials.
Column bleed (in GC) or mobile phase contaminants (in HPLC)- Condition the GC or HPLC column according to the manufacturer's instructions. - Use freshly prepared mobile phase for HPLC.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity Name Structure Molecular Weight ( g/mol ) Potential Source
2,5-DichloronicotinamideC₆H₄Cl₂N₂O191.02Unreacted starting material
2,5-Dichloronicotinic acidC₆H₃Cl₂NO₂192.00Hydrolysis of the nitrile
Isomeric Monochloro-monohydroxy-nicotinonitrilesC₆H₃ClN₂O168.56Incomplete chlorination of a dihydroxy precursor

Table 2: Illustrative Quantitative Analysis of a Crude this compound Sample by HPLC

Compound Retention Time (min) Area (%)
2,5-Dichloronicotinic acid4.21.5
2,5-Dichloronicotinamide6.82.3
This compound10.595.8
Unknown Impurity12.10.4

Experimental Protocols

1. Synthesis of this compound from 2,5-Dichloronicotinamide [4]

This protocol is based on the dehydration of 2,5-dichloronicotinamide.

  • Materials:

    • 2,5-Dichloronicotinamide

    • Dichloromethane (anhydrous)

    • Trifluoroacetic anhydride

    • Triethylamine (anhydrous)

  • Procedure:

    • Dissolve 2,5-dichloronicotinamide (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (2.3 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.3 eq).

    • Stir the reaction mixture at room temperature and monitor its completion by TLC or HPLC.

    • Upon completion, carefully pour the reaction mixture into water.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound as a white solid.

2. HPLC Method for Impurity Profiling

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 0.1 mg/mL in the mobile phase.

3. GC-MS Method for Impurity Identification

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis cluster_data Data Interpretation synthesis Synthesis of this compound workup Aqueous Workup & Extraction synthesis->workup Crude Product purification Column Chromatography workup->purification hplc HPLC-UV Analysis purification->hplc Purified Product gcms GC-MS Analysis purification->gcms quantification Quantification of Impurities hplc->quantification identification Identification of Unknowns gcms->identification

Caption: Experimental workflow for the synthesis and impurity analysis of this compound.

impurity_formation amide 2,5-Dichloronicotinamide product This compound amide->product Main Reaction (Dehydration) unreacted Unreacted 2,5-Dichloronicotinamide (Impurity) amide->unreacted Incomplete Reaction acid 2,5-Dichloronicotinic Acid (Impurity) product->acid Side Reaction (Hydrolysis) reagents TFAA, Et3N

Caption: Potential impurity formation pathways in the synthesis of this compound.

References

Technical Support Center: Alternative Catalysts for 2,5-Dichloronicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dichloronicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development seeking information on alternative catalytic methods. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges with traditional methods for this compound synthesis that necessitate exploring alternative catalysts?

Traditional synthesis routes for this compound often involve harsh reaction conditions, the use of toxic reagents, and can result in low yields and the formation of difficult-to-separate byproducts. For instance, methods requiring high temperatures and pressures can lead to decomposition of starting materials and products, while the use of stoichiometric amounts of certain reagents generates significant waste. Alternative catalytic methods aim to overcome these limitations by offering milder reaction conditions, higher selectivity, and improved safety and environmental profiles.

Q2: What are the main classes of alternative catalysts for the synthesis of this compound?

Several classes of alternative catalysts can be employed, primarily falling into these categories:

  • Transition Metal Catalysts: Palladium and copper complexes are effective for the cyanation of aryl halides.

  • Heterogeneous Catalysts: Metal oxides, particularly those based on vanadium, are used in gas-phase ammoxidation reactions.

  • Phase-Transfer Catalysts (PTC): Quaternary ammonium or phosphonium salts can be used to facilitate reactions between reagents in immiscible phases.

Q3: Can Palladium-catalyzed cyanation be used for the synthesis of this compound from 2,5-Dichloropyridine?

Yes, palladium-catalyzed cyanation is a highly effective method for the conversion of aryl chlorides to nitriles. This reaction typically involves a palladium catalyst, a phosphine ligand, and a cyanide source. A key advantage is the often milder reaction conditions compared to traditional methods.

Q4: What are the most common palladium catalyst systems for this transformation?

Commonly used palladium catalyst systems include a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), combined with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene). Zinc powder is sometimes added as a co-catalyst.[1]

Q5: Are there less toxic alternatives to traditional cyanide sources for palladium-catalyzed cyanation?

Yes, while zinc cyanide (Zn(CN)₂) is frequently used, potassium ferrocyanide (K₄[Fe(CN)₆]) is a less toxic and safer alternative cyanide source for palladium-catalyzed cyanation reactions.[2][3] A ligand-free palladium-catalyzed method using potassium ferrocyanide has been reported for the synthesis of cyanopyridines, which avoids the use of virulent cyanides like sodium or potassium cyanide.[4]

Q6: Is copper-catalyzed cyanation a viable alternative?

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is another established method. While it traditionally required high temperatures and stoichiometric amounts of copper(I) cyanide, modern catalytic versions with various ligands have been developed that proceed under milder conditions.

Q7: What is ammoxidation and can it be used to synthesize this compound?

Ammoxidation is a gas-phase reaction where a methyl-substituted aromatic or heteroaromatic compound is reacted with ammonia and oxygen over a heterogeneous catalyst to form the corresponding nitrile. For the synthesis of this compound, the starting material would be 2,5-dichloro-3-methylpyridine. Vanadium-based catalysts, often supported on metal oxides like alumina (Al₂O₃), are commonly used for this process.[5][6][7]

Q8: How can Phase-Transfer Catalysis (PTC) be applied to the synthesis of this compound?

Phase-transfer catalysis can be used to facilitate the reaction between an organic-soluble substrate, such as 2,5-Dichloropyridine, and a water-soluble nucleophile, like sodium or potassium cyanide. The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. This can lead to increased reaction rates and yields under milder conditions.

Q9: Can this compound be synthesized from 2,5-Dichloronicotinamide?

Yes, the dehydration of 2,5-Dichloronicotinamide is a potential route. This classic transformation can be achieved using various dehydrating agents. While specific catalysts for this particular substrate are not readily found in the literature, common dehydrating systems that could be explored include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. Catalytic amounts of reagents like tetraethylammonium chloride with trichlorophosphate have been used for the synthesis of related dichloronicotinonitriles from the corresponding amide.

Troubleshooting Guides

Troubleshooting Palladium-Catalyzed Cyanation of 2,5-Dichloropyridine
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions (if using sensitive reagents). 3. Poor quality of reagents. 4. Catalyst poisoning by excess cyanide.[2]1. Ensure the use of a pre-catalyst that is readily activated or perform a pre-activation step. Use fresh palladium source and ligand. 2. Dry solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly purchased or purified reagents. 4. Use a cyanide source with low solubility in the organic solvent (e.g., Zn(CN)₂). Add the cyanide source portion-wise to maintain a low concentration.
Low Yield 1. Suboptimal reaction temperature or time. 2. Inefficient ligand. 3. Side reactions.1. Optimize the reaction temperature and monitor the reaction progress by TLC or GC to determine the optimal reaction time. 2. Screen different phosphine ligands. For aryl chlorides, bulky electron-rich ligands are often effective. 3. Lower the reaction temperature to minimize side reactions. Ensure an inert atmosphere to prevent oxidative side reactions.
Formation of Byproducts 1. Hydrolysis of the nitrile product. 2. Homocoupling of the starting material.1. Ensure the reaction is worked up under non-hydrolytic conditions. 2. Use a lower catalyst loading or a different ligand system.
Troubleshooting Ammoxidation of 2,5-Dichloro-3-Methylpyridine
Issue Potential Cause(s) Suggested Solution(s)
Low Conversion 1. Catalyst deactivation. 2. Suboptimal reaction temperature. 3. Incorrect feed ratio of reactants.1. Regenerate the catalyst according to the manufacturer's instructions. Ensure the feed is free of catalyst poisons. 2. Optimize the reaction temperature. Temperatures that are too low will result in low conversion, while temperatures that are too high can lead to over-oxidation. 3. Optimize the molar ratio of 2,5-dichloro-3-methylpyridine:ammonia:oxygen.
Low Selectivity to Nitrile 1. Over-oxidation to pyridine-3-carboxylic acid or CO₂. 2. Formation of pyridine as a byproduct.[6]1. Lower the reaction temperature or reduce the oxygen concentration in the feed. 2. The acidity of the catalyst can influence the formation of pyridine.[6] Modifying the catalyst support or adding promoters may improve selectivity.
Catalyst Coking 1. High reaction temperature. 2. Incomplete combustion of byproducts.1. Lower the reaction temperature. 2. Adjust the oxygen feed to ensure complete combustion of any carbonaceous deposits.

Data Presentation

Table 1: Comparison of Alternative Catalytic Methods for Nitrile Synthesis from Aryl Halides and Amides

Catalytic Method Catalyst System Cyanide/Nitrogen Source Typical Reaction Conditions Reported Yield Range (%) Key Advantages Potential Challenges
Palladium-Catalyzed Cyanation Pd₂(dba)₃ / dppfZn(CN)₂ or K₄[Fe(CN)₆]80-120 °C, inert atmosphere70-95 (for various aryl chlorides)[1]High functional group tolerance, milder conditions than traditional methods.Catalyst cost, sensitivity to air and moisture, potential for catalyst poisoning.[2]
Copper-Catalyzed Cyanation CuI / ligandKCN or NaCN100-150 °C60-90 (for various aryl halides)Lower catalyst cost than palladium.Often requires higher temperatures, potential for stoichiometric use of copper salts.
Ammoxidation V₂O₅/Al₂O₃NH₃, O₂ (Air)350-450 °C, gas phase80-95 (for picoline derivatives)[7]Economical for large-scale production, uses inexpensive reagents.Requires specialized high-temperature equipment, optimization of catalyst and conditions is critical.
Dehydration of Amide POCl₃ or (CF₃CO)₂ON/A50-100 °C80-95 (general for amides)Readily available and inexpensive reagents.Can generate corrosive byproducts, may require stoichiometric reagents.
Phase-Transfer Catalysis (PTC) Cyanation Quaternary Ammonium SaltNaCN or KCNRoom temperature to 80 °CVaries, can significantly improve yields.Milder reaction conditions, simple experimental setup.Catalyst can sometimes be difficult to remove from the product.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of 2,5-Dichloropyridine

This is a general protocol adapted from literature procedures for aryl chlorides and should be optimized for the specific substrate.

  • Reagent Preparation: In a glovebox, a reaction vessel is charged with Pd₂(dba)₃ (1-2 mol%), dppf (2-4 mol%), and zinc cyanide (0.6-1.2 equivalents).

  • Reaction Setup: The reaction vessel is sealed and removed from the glovebox. 2,5-Dichloropyridine (1 equivalent) and a dry, degassed solvent (e.g., DMF or NMP) are added via syringe under an inert atmosphere (nitrogen or argon).

  • Reaction Execution: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with an aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Ammoxidation of 2,5-Dichloro-3-Methylpyridine

This protocol describes a general setup for a gas-phase ammoxidation and requires specialized equipment.

  • Catalyst Packing: A fixed-bed reactor is packed with a V₂O₅/Al₂O₃ catalyst.

  • Reaction Setup: The reactor is heated to the desired temperature (e.g., 380-420 °C).

  • Reaction Execution: A gaseous mixture of 2,5-dichloro-3-methylpyridine, ammonia, and air (as the oxygen source) is passed through the heated catalyst bed. The molar ratios of the reactants and the flow rate are critical parameters to be optimized.

  • Product Collection and Analysis: The product stream exiting the reactor is cooled to condense the liquid products. The product mixture is then analyzed by GC or HPLC to determine the conversion and selectivity. The desired this compound is isolated by crystallization or distillation.

Visualizations

Experimental_Workflow_Palladium_Cyanation cluster_prep Reagent Preparation (Inert Atmosphere) cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification reagents Weigh Pd₂(dba)₃, dppf, Zn(CN)₂ setup Add 2,5-Dichloropyridine & Solvent reagents->setup Charge Reactor heat Heat & Stir (80-120°C, 12-24h) setup->heat monitor Monitor by TLC/GC heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry & Evaporate wash->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for Palladium-catalyzed cyanation.

Troubleshooting_Logic start Low Yield in Cyanation Reaction? check_conversion Is starting material consumed? start->check_conversion no_conversion_node Potential Issues: - Inactive Catalyst - Harsh Conditions - Poor Reagents check_conversion->no_conversion_node No byproducts_node Potential Issues: - Suboptimal Conditions - Inefficient Ligand - Side Reactions check_conversion->byproducts_node Yes solution_catalyst Solution: - Use fresh/activated catalyst - Ensure inert atmosphere - Purify reagents no_conversion_node->solution_catalyst solution_conditions Solution: - Optimize T & time - Screen ligands - Lower temperature byproducts_node->solution_conditions

Caption: Troubleshooting logic for low yield in cyanation reactions.

References

managing hazardous byproducts in 2,5-Dichloronicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hazardous byproducts generated during the synthesis of 2,5-Dichloronicotinonitrile. The following information is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts generated during the synthesis of this compound?

A1: The synthesis of this compound, commonly achieved through the dehydration of 2,5-dichloronicotinamide using a dehydrating agent like phosphorus oxychloride (POCl₃), generates several hazardous byproducts. The main categories are:

  • Phosphorus-Containing Waste: Excess phosphorus oxychloride and its hydrolysis products, primarily phosphoric acid and hydrochloric acid, are significant byproducts.

  • Chlorinated Organic Waste: This includes unreacted 2,5-dichloronicotinamide, residual product in washings, and potentially other chlorinated pyridine derivatives formed in side reactions.

  • Acidic Vapors: Hydrogen chloride gas is often evolved during the reaction.[1]

Q2: I've noticed a vigorous, exothermic reaction during the workup when adding water. What is causing this and how can I control it?

A2: This vigorous reaction is due to the rapid hydrolysis of excess phosphorus oxychloride (POCl₃).[2] POCl₃ reacts violently with water in a highly exothermic manner, producing phosphoric acid and hydrogen chloride gas. To control this:

  • Always add the reaction mixture slowly to a large amount of crushed ice or ice-water, never the other way around.[1]

  • Ensure efficient stirring and external cooling (e.g., an ice bath) to dissipate the heat generated.

  • Perform this quenching step in a well-ventilated fume hood to manage the release of HCl gas.

Q3: My final product is contaminated with a water-soluble impurity that is difficult to remove. What could it be and how do I remove it?

A3: A common water-soluble impurity is residual phosphoric acid from the hydrolysis of the dehydrating agent. While this compound is an organic-soluble solid, phosphoric acid will remain in the aqueous phase during extraction. To remove it:

  • Thoroughly wash the organic layer with water, followed by a wash with a dilute base (e.g., 5% sodium hydroxide solution or saturated sodium bicarbonate solution) to neutralize any remaining acidic residues.[1]

  • A final wash with brine can help to break any emulsions and further dry the organic layer.

Q4: What are the best practices for disposing of the aqueous waste generated from the workup?

A4: The aqueous waste will be acidic due to the presence of phosphoric acid and hydrochloric acid. Before disposal, it must be neutralized.

  • Slowly add a base, such as sodium carbonate or sodium hydroxide, while monitoring the pH. Be aware that neutralization is also an exothermic process.

  • Once neutralized, the waste should be disposed of in accordance with local and institutional regulations for aqueous chemical waste.

Q5: How should I handle and dispose of solid waste, such as contaminated filter paper or silica gel from chromatography?

A5: All solid waste contaminated with this compound or other chlorinated organic compounds should be treated as hazardous waste.

  • Collect all contaminated solids in a designated, sealed container for hazardous waste.

  • The container should be clearly labeled as "Hazardous Waste" with the full chemical names of the primary contaminants.

  • Do not mix with non-halogenated waste.

Troubleshooting Guides

Issue 1: Low Yield and Formation of Undesired Side Products
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material (2,5-dichloronicotinamide) Insufficient dehydrating agent or reaction time.- Ensure the molar ratio of POCl₃ to the amide is adequate. - Monitor the reaction progress using TLC or GC to ensure it has gone to completion.
Formation of dark, tarry substances Reaction temperature is too high.- Maintain the recommended reaction temperature. Use an oil bath for precise temperature control. - Consider a slower, more controlled heating ramp.
Product is contaminated with starting material after workup Incomplete reaction or inefficient extraction.- Confirm reaction completion before quenching. - Ensure efficient extraction by using an appropriate organic solvent and performing multiple extractions.
Issue 2: Difficulties in Byproduct Neutralization and Disposal
Symptom Possible Cause Troubleshooting Steps
Uncontrolled fuming and splattering during quenching Adding water too quickly or insufficient cooling.- Add the reaction mixture to ice with vigorous stirring. - Use a larger volume of ice/water to better absorb the heat.
Aqueous waste remains strongly acidic after initial neutralization Insufficient base added.- Add base in small portions and regularly check the pH with a pH meter or test strips until it is neutral (pH 7).
Formation of a persistent emulsion during extraction Presence of unhydrolyzed phosphorus compounds.- Allow the mixture to stand for a longer period to ensure complete hydrolysis. - Add a saturated brine solution to help break the emulsion.

Data Presentation

Table 1: Typical Hazardous Byproducts and Their Management
Byproduct Category Specific Compounds Generation Point Primary Hazard Recommended Management
Phosphorus-Containing Waste Phosphorus Oxychloride (POCl₃), Phosphoric Acid (H₃PO₄), Hydrochloric Acid (HCl)Reaction mixture, Quenching/WorkupCorrosive, Reacts violently with water, Toxic fumesSlow quenching in ice water, Neutralization with base.
Chlorinated Organic Waste This compound, 2,5-DichloronicotinamideMother liquor, Washings, Purification residuesToxic, Environmental hazardSegregate as chlorinated waste, Incineration by a licensed facility.
Acidic Vapors Hydrogen Chloride (HCl)Reaction, QuenchingCorrosive, Respiratory irritantWork in a fume hood, Use a gas scrubber for large-scale reactions.

Experimental Protocols

Protocol 1: Neutralization of Phosphorus Oxychloride Waste

This protocol details the safe quenching and neutralization of a reaction mixture containing excess phosphorus oxychloride.

Materials:

  • Reaction mixture containing POCl₃

  • Large beaker or flask

  • Crushed ice

  • Stir plate and stir bar

  • 5 M Sodium hydroxide (NaOH) solution

  • pH meter or pH paper

Procedure:

  • In a well-ventilated fume hood, place a large beaker containing a substantial amount of crushed ice on a stir plate. The volume of ice should be at least 5-10 times the volume of the reaction mixture.

  • Begin stirring the ice.

  • Slowly and carefully, add the reaction mixture dropwise to the stirring crushed ice. A vigorous reaction with the evolution of HCl gas will occur. Maintain a slow addition rate to control the reaction.

  • Once the addition is complete, allow the mixture to stir until all the ice has melted and the solution has reached room temperature. This ensures complete hydrolysis of the POCl₃.

  • Slowly add 5 M NaOH solution to the acidic aqueous solution. Monitor the temperature and cool the beaker in an ice bath if it becomes too warm.

  • Continuously monitor the pH of the solution. Continue adding NaOH until the pH is between 6 and 8.

  • The neutralized aqueous waste can now be transferred to a properly labeled waste container for disposal according to institutional guidelines.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Neutralization cluster_purification Purification & Waste Segregation start 2,5-Dichloronicotinamide + POCl3 reaction Heat (e.g., 100-120°C) start->reaction mixture Crude Reaction Mixture (Product, Excess POCl3, Byproducts) reaction->mixture quench Slowly add to Ice/Water mixture->quench neutralize Neutralize with Base (e.g., NaOH) quench->neutralize extract Extract with Organic Solvent neutralize->extract organic_phase Organic Phase extract->organic_phase aqueous_phase Aqueous Phase (Neutralized) extract->aqueous_phase purify Dry and Evaporate Solvent organic_phase->purify waste_aqueous Aqueous Hazardous Waste aqueous_phase->waste_aqueous product Pure this compound purify->product waste_organic Chlorinated Organic Waste purify->waste_organic (from solvent evaporation) troubleshooting_logic cluster_yield Low Product Yield cluster_workup Workup Issues start Problem Encountered check_reaction Check Reaction Completion (TLC/GC) start->check_reaction emulsion Persistent Emulsion start->emulsion violent_quench Violent Quenching start->violent_quench incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes solution_time Increase reaction time or temperature moderately incomplete->solution_time Action check_extraction Review extraction and purification steps for product loss complete->check_extraction Next Step solution_brine Add saturated brine solution emulsion->solution_brine Action solution_slow Add reaction mixture to ice more slowly with better cooling violent_quench->solution_slow Action

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of 2,5-Dichloronicotinonitrile Purity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis and quality control of pharmaceutical intermediates, rigorous purity analysis is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). 2,5-Dichloronicotinonitrile is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound against alternative analytical techniques, supported by experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most common and robust method for determining the purity of pharmaceutical intermediates like this compound. A reversed-phase HPLC method offers high resolution, sensitivity, and reproducibility.

Experimental Protocol: HPLC Method for this compound Purity

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of the purity of this compound and to separate it from its potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 30 minutes |

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to get a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of diluent.

  • Spiked Sample Solution (for impurity identification): Prepare a solution containing the this compound sample spiked with known potential impurities.

Data Analysis: The purity of this compound is calculated by the area percentage method, assuming that all impurities have a similar response factor at the detection wavelength.

Potential Impurities in this compound Synthesis

The synthesis of this compound can lead to several process-related impurities. Understanding these potential byproducts is crucial for developing a stability-indicating analytical method. Common synthetic routes start from 2,5-dichloropyridine, and potential impurities may include:

  • Isomeric Dichloronicotinonitriles: Positional isomers such as 2,3-dichloronicotinonitrile or 2,6-dichloronicotinonitrile can be formed depending on the synthetic route.

  • Incompletely Reacted Starting Materials: Residual 2,5-dichloropyridine.

  • Byproducts of Chlorination: Over-chlorinated or under-chlorinated pyridine derivatives. For instance, the synthesis of chlorinated pyridines can sometimes result in isomers like 2,4,5-trichloro- and 2,3,4-trichloro-6-(trichloromethyl)pyridine when starting from 2,4-dichloro-6-(trichloromethyl)pyridine.[1]

  • Hydrolysis Products: Nicotinamide or nicotinic acid derivatives formed by the hydrolysis of the nitrile group.

The proposed HPLC method should be capable of separating the main peak of this compound from these and other potential impurities.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can provide complementary information or be advantageous in specific scenarios.

FeatureHPLCGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation of charged molecules in an electric field based on their electrophoretic mobility.Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei.[2][3]
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Ideal for the separation of charged and highly polar compounds, including isomers.[1][4][5]Provides an absolute quantification without the need for a specific reference standard of the analyte.[2][6]
Selectivity High, can be tuned by changing stationary phase, mobile phase, and gradient.Very high, especially with mass spectrometric detection.Excellent for separating closely related charged species and isomers.High, based on the unique chemical environment of each nucleus.
Sensitivity High (ng to pg level).Very high (pg to fg level).High (ng to pg level).Lower compared to chromatographic techniques.
Sample Throughput Moderate.Moderate to high.High.Low to moderate.
Advantages for this compound Robust, reproducible, and widely available. Excellent for separating non-volatile impurities and isomers.Can be used to detect and quantify volatile impurities and residual solvents.Offers a different separation mechanism that can be orthogonal to HPLC for complex impurity profiles.Provides a primary ratio method for purity assessment without the need for a this compound reference standard.[7][8]
Disadvantages for this compound May require longer analysis times for complex separations.Not suitable for non-volatile or thermally labile impurities.Can have lower reproducibility compared to HPLC. Less robust for routine QC.Lower sensitivity, may not detect trace impurities. Requires specialized equipment and expertise.

Data Presentation

Table 1: HPLC Method Validation Data (Hypothetical)

ParameterResult
Retention Time of this compound 15.2 min
Relative Retention Time (RRT) of Impurity 1 (2,5-Dichloropyridine) 0.85
RRT of Impurity 2 (Isomer) 1.12
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01%
Limit of Quantitation (LOQ) 0.03%
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Table 2: Comparison of Purity Results by Different Techniques (Hypothetical)

Analytical TechniquePurity of this compound (%)
HPLC 99.5
GC-MS 99.4 (for volatile components)
qNMR 99.2

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Inject into HPLC C->D Prepared Sample E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peaks F->G Chromatogram H Calculate Area % G->H I Generate Purity Report H->I

Caption: Workflow for HPLC analysis of this compound purity.

Comparison_Logic cluster_primary Primary Method cluster_alternatives Alternative/Complementary Methods main Purity Analysis of this compound hplc HPLC main->hplc Routine QC & Stability gcms GC-MS main->gcms Volatile Impurities ce Capillary Electrophoresis main->ce Orthogonal Separation qnmr qNMR main->qnmr Absolute Quantification

Caption: Logical relationship of analytical methods for purity assessment.

Conclusion

The developed reversed-phase HPLC method provides a reliable and robust approach for the routine quality control and purity assessment of this compound. It is capable of separating the main component from its potential process-related impurities and degradation products. While HPLC stands as the primary analytical technique, orthogonal methods such as GC-MS, CE, and qNMR offer valuable complementary information, particularly for comprehensive impurity profiling, analysis of volatile components, and absolute quantification. The choice of analytical technique should be based on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation and reference standards. This comparative guide provides researchers and drug development professionals with the necessary information to make informed decisions for the quality assessment of this compound.

References

Unveiling Molecular Fingerprints: A Comparative Mass Spectrometry Analysis of 2,5-Dichloronicotinonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. For researchers working with halogenated nitrogen-containing heterocycles, such as 2,5-Dichloronicotinonitrile, mass spectrometry serves as a cornerstone analytical technique, offering deep insights into molecular weight, isotopic composition, and fragmentation pathways. This guide provides a comparative analysis of the anticipated mass spectrometric behavior of this compound against the experimentally determined fragmentation of its close structural analog, 2,5-Dichlorobenzonitrile.

Predicted and Observed Mass Spectra: A Comparative Overview

The key identifying feature for both compounds in mass spectrometry is the distinctive isotopic pattern of the molecular ion, arising from the two chlorine atoms. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Consequently, molecules containing two chlorine atoms exhibit a characteristic M+, [M+2]+, and [M+4]+ ion cluster with relative intensities of roughly 9:6:1.[1]

The fragmentation of these molecules under electron ionization (EI) is expected to proceed through the loss of chlorine atoms, the cyano group, and potentially hydrogen chloride. The following table summarizes the predicted major fragments for this compound and the observed fragments for 2,5-Dichlorobenzonitrile.

m/z Predicted Ion for this compound Observed Ion for 2,5-Dichlorobenzonitrile Interpretation
172/174/176[C₆H₂Cl₂N₂]⁺[C₇H₃Cl₂N]⁺Molecular Ion (M⁺)
137/139[C₆H₂ClN₂]⁺[C₇H₃ClN]⁺Loss of a Chlorine atom ([M-Cl]⁺)
102[C₆H₂N₂]⁺[C₇H₃N]⁺Loss of two Chlorine atoms ([M-2Cl]⁺)
146/148[C₅HCl₂N]⁺[C₆H₂Cl₂]⁺Loss of the Cyano group ([M-CN]⁺)

Note: The m/z values for ions containing one chlorine atom will appear as a doublet with a 3:1 intensity ratio, and ions with two chlorine atoms will appear as a triplet with a 9:6:1 intensity ratio.

Experimental Protocols

A standard method for the mass spectrometry analysis of compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

A 1 mg/mL stock solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane or methanol.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

Predicted Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion is initiated by the high-energy electrons in the EI source, which dislodge an electron to form a radical cation (M⁺•). This energetically unstable species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The predicted primary fragmentation pathways are illustrated below.

fragmentation_pathway M [C₆H₂Cl₂N₂]⁺• m/z = 172/174/176 F1 [C₆H₂ClN₂]⁺ m/z = 137/139 M->F1 - Cl• F3 [C₅HCl₂N]⁺ m/z = 146/148 M->F3 - CN• F2 [C₆H₂N₂]⁺• m/z = 102 F1->F2 - Cl•

Caption: Predicted EI fragmentation pathway of this compound.

Logical Workflow for Compound Analysis

The overall process for analyzing an unknown compound like this compound and comparing it to a known standard involves a systematic workflow.

analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Unknown This compound Solution GCMS GC-MS Analysis (EI, 70 eV) Unknown->GCMS Standard 2,5-Dichlorobenzonitrile Solution Standard->GCMS MS_Unknown Mass Spectrum of Unknown GCMS->MS_Unknown MS_Standard Mass Spectrum of Standard GCMS->MS_Standard Compare Compare Fragmentation Patterns and Isotopic Ratios MS_Unknown->Compare MS_Standard->Compare Identify Structural Confirmation Compare->Identify

Caption: Workflow for MS analysis and structural confirmation.

References

comparative analysis of different synthetic routes to 2,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of synthetic routes to 2,5-Dichloropyridine is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various methods, supported by experimental data, to aid in the selection of the most suitable synthesis strategy based on performance, safety, and scalability.

2,5-Dichloropyridine is a critical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] It serves as a versatile building block in the creation of complex molecules, including anti-AIDS and anti-peptic ulcer drug intermediates, as well as pyridine-based insecticides.[1][3] The efficient and cost-effective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.[4]

Comparative Analysis of Synthetic Routes

Several synthetic pathways to 2,5-Dichloropyridine have been developed, each originating from different starting materials and possessing distinct advantages and disadvantages. The primary routes involve starting materials such as 2-chloropyridine, 2-aminopyridine, 2,3,6-trichloropyridine, and maleic diester.[3][5] The choice of a particular route is often a trade-off between factors like overall yield, purity of the final product, cost of raw materials, safety considerations, and environmental impact.[5]

From 2-Chloropyridine: This multi-step process involves the alkoxylation of 2-chloropyridine, followed by chlorination and treatment with a Vilsmeyer-Haack reagent.[5][6] While it can produce a high-purity product, it often results in a mixture of 2,5- and 2,3-dichloropyridine isomers that require separation, which can be challenging and may lower the overall isolated yield.[5][7]

From 2-Aminopyridine: This classic and well-established method involves the chlorination of 2-aminopyridine to 2-amino-5-chloropyridine, followed by a Sandmeyer reaction to replace the amino group with a second chlorine atom.[5][6] A major drawback of this route is the use of diazonium salts, which are unstable and can be explosive, posing significant safety risks, especially on a large scale.[3][8] The overall yield is moderate.[3][5]

From 2,3,6-Trichloropyridine: This method involves the reduction of 2,3,6-trichloropyridine. A patent describes a total yield of 78.3% for this process.[3][5] The availability and cost of the starting material can be a limiting factor for this route.

From Maleic Diester: This modern approach is considered a green, safe, and efficient route.[3] It involves the condensation of a maleic diester with nitromethane, followed by hydrogenation and cyclization to form 2,5-dihydroxypyridine, which is then chlorinated.[1][3] This method boasts a high overall yield of approximately 88.6% and a purity of over 99%.[5] The starting materials are inexpensive and readily available, making it suitable for industrial-scale production.[3]

From 2,5-Dibromopyridine: This route utilizes a halogen exchange reaction where 2,5-dibromopyridine is treated with a chloride source in the presence of a catalyst.[5]

Data Presentation

The following table summarizes the key quantitative data for the prominent synthetic routes to 2,5-Dichloropyridine.

ParameterMethod 1: From 2-ChloropyridineMethod 2: From 2-AminopyridineMethod 3: From 2,3,6-TrichloropyridineMethod 4: From Maleic Diester
Overall Yield 62-80%[5]~58%[5]~78.3%[3][5]~88.6%[5]
Purity Up to 100% after crystallization[5][6]High[5]High[5]>99%[5]
Starting Material Cost Moderate[5]Low to Moderate[5]HighLow[3]
Key Advantages High purity achievable[5]Well-established method[5]Good yield[3][5]High yield and purity, safe, environmentally friendly[3][5]
Key Disadvantages Formation of isomers requiring separation[5][7]Use of unstable and potentially explosive diazonium salts[3][8]Cost of starting materialMulti-step process

Visualization of Synthetic Pathways

The following diagram illustrates the different starting materials and their pathways to the final product, 2,5-Dichloropyridine.

Synthetic_Routes_to_2_5_Dichloropyridine node_2cp 2-Chloropyridine node_2cp_int1 2-Alkoxy-5-chloropyridine node_2cp->node_2cp_int1 Alkoxylation, Chlorination node_2ap 2-Aminopyridine node_2ap_int1 2-Amino-5-chloropyridine node_2ap->node_2ap_int1 Chlorination node_236tcp 2,3,6-Trichloropyridine node_product 2,5-Dichloropyridine node_236tcp->node_product Reduction node_md Maleic Diester node_md_int1 2,5-Dihydroxypyridine node_md->node_md_int1 Condensation, Hydrogenation, Cyclization node_25dbp 2,5-Dibromopyridine node_25dbp->node_product Halogen Exchange node_2ap_int1->node_product Sandmeyer Reaction node_md_int1->node_product Chlorination node_2cp_int1->node_product Vilsmeyer-Haack

Caption: Synthetic routes to 2,5-Dichloropyridine from various starting materials.

Experimental Protocols

Detailed experimental protocols for two of the most prominent synthetic routes are provided below.

Method 2: Synthesis from 2-Aminopyridine (via Sandmeyer Reaction)

This route involves two main steps: the chlorination of 2-aminopyridine and the subsequent diazotization and Sandmeyer reaction.[5]

Step 1: Chlorination of 2-Aminopyridine

  • Dissolve 2-aminopyridine in concentrated hydrochloric acid.[5]

  • Maintain a low temperature and add a chlorinating agent, such as hydrogen peroxide or N-chlorosuccinimide, portion-wise.[5]

  • Stir the reaction mixture for several hours, monitoring the formation of 2-amino-5-chloropyridine.[5]

  • Isolate the product by neutralization and filtration.[5]

Step 2: Diazotization and Sandmeyer Reaction

  • Dissolve the 2-amino-5-chloropyridine obtained in Step 1 in an aqueous acidic solution (e.g., HCl).[5]

  • Cool the solution to 0-5 °C.[5][8]

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt, maintaining the low temperature.[5][8]

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.[5]

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.[5]

  • Allow the reaction mixture to warm to room temperature and then heat to drive the reaction to completion.[5]

  • Isolate the 2,5-dichloropyridine by extraction and purify by distillation or crystallization.[5]

Method 4: Synthesis from Maleic Diester

This high-yield synthesis involves three main steps.[1]

Step 1: Synthesis of 2,5-Dihydroxypyridine Intermediate

  • To a 500 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 30.5 g (0.5 mol) of nitromethane, 86.1 g (0.5 mol) of diethyl maleate, and 1.8 g of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

  • Heat the mixture with stirring to 65-70 °C and maintain this temperature for 5 hours.[1]

  • After the reaction, cool the mixture to 20-25 °C.[1]

  • Add 200 g of methanol and 1.8 g of palladium on carbon (Pd/C) catalyst to the flask.[1]

  • Pressurize the flask with hydrogen gas to 0.1-0.3 MPa.[1][3]

  • Heat the reaction mixture to 30-35 °C and stir for 10 hours.[1]

  • After the reaction is complete, replace the hydrogen atmosphere with nitrogen gas.[1]

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to dryness.[1]

  • Recrystallize the residue from methyl tertiary butyl ether to obtain 2,5-dihydroxypyridine as a light yellow solid.[1]

Step 2: Synthesis of 2,5-Dichloropyridine

  • In a 500 ml four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 200 g of phosphorus oxychloride (POCl₃) and 22.0 g (0.2 mol) of 2,5-dihydroxypyridine from the previous step.[1]

  • Heat the mixture to reflux and maintain for a specified period to complete the chlorination.

  • After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.[1]

  • Carefully and slowly pour the residue into 300 g of ice water with stirring.[1]

  • Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.[1]

  • Extract the product three times with dichloromethane.[1]

  • Combine the organic phases, wash with saturated brine solution, and dry with anhydrous sodium sulfate.[1]

  • Remove the solvent by rotary evaporation to obtain 2,5-dichloropyridine.[8]

Conclusion

The selection of an optimal synthetic route for 2,5-Dichloropyridine is a critical decision that impacts the overall efficiency, cost, and safety of the manufacturing process. The method starting from maleic diester emerges as a highly promising option, particularly for large-scale production, due to its high yield, excellent purity, use of inexpensive starting materials, and favorable safety and environmental profile.[3][5] While the route from 2-aminopyridine is a classic method, its associated safety concerns with diazonium salts make it less desirable for industrial applications.[3][5] The synthesis from 2-chloropyridine offers high purity but is complicated by the formation of isomers that require separation.[5][7] Ultimately, the specific requirements of a project, including production scale, purity specifications, cost constraints, and available safety infrastructure, will dictate the most appropriate synthetic strategy.[5]

References

Unambiguous Structure Verification: A Comparative Guide to the Validation of 2,5-Dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 2,5-Dichloronicotinonitrile, a key intermediate in medicinal chemistry.

The definitive three-dimensional arrangement of atoms in a molecule is paramount for understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. While X-ray crystallography stands as the gold standard for absolute structure determination, a suite of spectroscopic techniques provides complementary and often more accessible data for routine validation. This guide presents a head-to-head comparison of these methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structure validation depends on the required level of detail, sample availability, and experimental feasibility. While X-ray crystallography provides an unparalleled atomic-resolution structure, spectroscopic methods offer valuable insights into the molecular framework and functional groups.

ParameterSingle-Crystal X-ray Diffraction¹H Nuclear Magnetic Resonance (NMR)¹³C Nuclear Magnetic Resonance (NMR)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingNumber and environment of protons, proton-proton couplingCarbon skeleton, chemical environment of carbon atomsPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Sample Requirement High-quality single crystal (typically >0.1 mm)5-25 mg, soluble in deuterated solvent50-100 mg, soluble in deuterated solvent1-10 mg, solid or liquid<1 mg, soluble or volatile
Key Data for this compound (or analogue) Crystal system, space group, unit cell dimensions, atomic positions (data for a dichloronicotinonitrile analogue is presented)Chemical shifts (δ) in ppm, coupling constants (J) in HzChemical shifts (δ) in ppmAbsorption frequencies (cm⁻¹)Mass-to-charge ratio (m/z) of molecular ion and fragments
Example Data Orthorhombic, P2₁2₁2₁, a = 8.708(1) Å, b = 12.012(1) Å, c = 29.626(3) Å (for a related bipyridine carbonitrile)[1]δ 8.67 (s, 1H), 7.58 (s, 1H) (for 4,6-dichloronicotinonitrile)[2]~115-150 ppm for aromatic carbons, ~117 ppm for nitrile carbon (typical values)~2230 cm⁻¹ (C≡N stretch), ~1550-1600 cm⁻¹ (C=C/C=N stretches)M+ at m/z 172, isotopic pattern for two chlorine atoms
Advantages Unambiguous determination of absolute structure and stereochemistry.[3]Excellent for determining connectivity and stereochemical relationships in solution.Reveals the carbon framework of the molecule.Fast and simple method for identifying functional groups.Provides accurate molecular weight and formula.[4]
Limitations Requires a suitable single crystal, which can be difficult to grow.Does not provide a 3D structure; interpretation can be complex for intricate molecules.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.Provides limited information on the overall molecular structure.Does not provide information on stereochemistry or atom connectivity.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to accurate structural validation. The following are generalized protocols for the key techniques discussed.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[5] A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[5] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution must be free of any particulate matter.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized ("shimming").

  • Spectral Analysis: For ¹H NMR, the spectrum is analyzed for chemical shifts, integration (relative number of protons), and signal splitting (multiplicity) to determine the connectivity of protons. For ¹³C NMR, the chemical shifts of the carbon signals provide information about the carbon skeleton.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull with Nujol or dissolved in a suitable solvent.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., the nitrile C≡N stretch).

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system). The molecules are ionized (e.g., by electrospray ionization or electron impact), and the mass-to-charge ratios of the resulting ions are measured.

  • Spectral Analysis: The spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The isotopic pattern of the molecular ion can confirm the presence of elements with characteristic isotopes, such as chlorine. Fragmentation patterns can provide additional structural information.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis XRD X-ray Diffraction Crystal_Growth->XRD XRD->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Figure 1. Workflow for the structural validation of this compound.

References

A Comparative Guide to the Reactivity of 2,5-Dichloronicotinonitrile and Other Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, dichloropyridines are indispensable building blocks. Their utility lies in the two reactive chlorine atoms, which serve as handles for introducing diverse functionalities. However, the isomeric form of a dichloropyridine, and the presence of other substituents, dramatically alters its reactivity. This guide provides an objective comparison of the chemical reactivity of 2,5-dichloronicotinonitrile against other common dichloropyridine isomers, with a focus on reactions crucial for the synthesis of complex molecular targets.

Theoretical Basis of Reactivity

The reactivity of dichloropyridines is governed by the inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom. This effect is amplified by the presence of electron-withdrawing chlorine atoms, which further polarize the carbon-halogen bonds and make the ring susceptible to nucleophilic attack. The position of the chlorine atoms relative to the ring nitrogen and to each other determines the regioselectivity of substitution reactions.

In the case of This compound , the presence of a strongly electron-withdrawing nitrile (cyano) group at the 3-position significantly enhances the electrophilicity of the pyridine ring. This makes it an exceptionally activated substrate for nucleophilic aromatic substitution (SNAr) and influences the regioselectivity of metal-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Transformations

The following sections compare the performance of this compound with other dichloropyridine isomers in two fundamental classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a halide on the aromatic ring. The reaction proceeds through a negatively charged Meisenheimer intermediate, and its stability is key to the reaction's feasibility.[1][2] Electron-withdrawing groups, particularly at positions ortho or para to the leaving group, stabilize this intermediate through resonance, thereby accelerating the reaction.[3][4][5]

The general reactivity of chloro-positions on the pyridine ring towards SNAr is: 4-position > 2-position >> 3- or 5-position.

  • This compound : The combination of the ring nitrogen and the powerful cyano group at C-3 strongly activates both chlorine atoms. The C-2 position is activated by the adjacent nitrogen. The C-5 position, while meta to the nitrogen, is ortho to the cyano group, which provides significant activation. Therefore, this molecule is highly susceptible to SNAr, with potential for selective substitution depending on the nucleophile and reaction conditions.

  • 2,3-Dichloropyridine : The C-2 position is significantly more activated towards nucleophilic attack than the C-3 position. This is due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate.[2]

  • 2,4-Dichloropyridine : The C-4 position is generally more susceptible to nucleophilic attack. Attack at this position allows the negative charge of the intermediate to be delocalized directly onto the electronegative pyridine nitrogen, which is a more stable arrangement.[1][6]

  • 2,6-Dichloropyridine : As a symmetrical molecule, both chlorine atoms are electronically equivalent and activated by the ring nitrogen, making mono-substitution reactions straightforward.[1]

  • 3,5-Dichloropyridine : The chlorine atoms are meta to the ring nitrogen. This positioning prevents direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitrogen, rendering this isomer the least reactive towards SNAr.[7]

Table 1: Comparative Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundNucleophilePreferred Position of AttackRelative ReactivityNotes & Example Yields
This compound Amines, Alkoxides, ThiolsC-2 or C-5 (Condition dependent)Very HighHighly activated by both the ring nitrogen and the C-3 cyano group.
2,3-Dichloropyridine Hydrazine, ThiophenolsC-2HighC-2 is more electrophilic due to proximity to the ring nitrogen.[8] Yields of 88-95% are reported with various thiophenols.[2]
2,4-Dichloropyridine Amines, AlkoxidesC-4HighC-4 substitution is generally favored due to superior stabilization of the Meisenheimer intermediate.[1]
2,6-Dichloropyridine Amines, AlkoxidesC-2 or C-6 (Equivalent)HighSymmetrical substrate leads to a single mono-substitution product. Di-substitution is more challenging due to ring deactivation by the first substituent.[1]
3,5-Dichloropyridine Strong NucleophilesC-3 or C-5 (Equivalent)LowChlorine atoms are at positions least activated by the ring nitrogen, making SNAr difficult.[7]
Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming C-C and C-N bonds, respectively.[9][10] The key initial step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity trend for halogens is generally I > Br > Cl, making chloro-substituents the most challenging.[8][11] The electronic properties of the pyridine ring and the choice of palladium ligand are critical for success and selectivity.[12]

  • This compound : The electronic activation at both chloro-positions makes this an excellent substrate. Regioselectivity can be a challenge but also an opportunity. It is expected that the C-2 position would be more reactive under many standard conditions. However, studies on the analogous 2,5-dichloropyridine have shown that ligand-free conditions can lead to highly selective cross-coupling at the C-5 position.[13]

  • 2,3-Dichloropyridine : Regioselectivity in palladium-catalyzed couplings is expected to favor the more reactive C-2 position.[8]

  • 2,4-Dichloropyridine : While the C-2 position is conventionally more reactive, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to reverse this selectivity, promoting cross-coupling at the C-4 position with high selectivity (~10:1).[13]

  • 2,6-Dichloropyridine : Being symmetrical, it is a straightforward substrate for mono- or di-functionalization via cross-coupling reactions.[14]

  • 3,5-Dichloropyridine : The two chlorine atoms are electronically equivalent. This isomer is generally less reactive in oxidative addition compared to isomers with halogens at the 2-, 4-, or 6-positions.[7]

Table 2: Comparative Reactivity and Regioselectivity in Palladium-Catalyzed Cross-Coupling

CompoundReaction TypePreferred Position of AttackRelative ReactivityNotes
This compound Suzuki, Buchwald-HartwigC-2 or C-5 (Ligand/Condition dependent)HighThe electron-deficient nature of the ring facilitates oxidative addition. Selectivity is a key consideration.
2,3-Dichloropyridine Suzuki, Buchwald-HartwigC-2Moderate to HighC-2 position is generally favored.[8]
2,4-Dichloropyridine Suzuki, Buchwald-HartwigC-2 (Standard) or C-4 (Ligand-controlled)Moderate to HighSelectivity can be tuned. Bulky NHC ligands favor C-4 coupling, while standard conditions often favor C-2.[13]
2,6-Dichloropyridine Suzuki, Buchwald-HartwigC-2 or C-6 (Equivalent)Moderate to HighWidely used for symmetrical derivatization.[14]
3,5-Dichloropyridine Suzuki, Buchwald-HartwigC-3 or C-5 (Equivalent)ModerateGenerally less reactive than other isomers in oxidative addition.[7]

Mandatory Visualization

SNAr_Reactivity Factors Influencing SNAr Reactivity on Dichloropyridines cluster_factors Governing Factors EWG Electron-Withdrawing Groups (Ring N, -CN, -NO2) Intermediate Meisenheimer Intermediate Stability EWG->Intermediate Increase Electrophilicity C4 C-4 Position Intermediate->C4 Highly Stabilized C2 C-2 Position Intermediate->C2 Stabilized C5_C3 C-5 / C-3 Position Intermediate->C5_C3 Poorly Stabilized Position Position of Leaving Group (ortho/para vs. meta) Position->Intermediate Determines Resonance Stabilization label_order High Reactivity > > > Low Reactivity Experimental_Workflow General Workflow for Pd-Catalyzed Cross-Coupling start Start setup Reaction Setup (Flask, Inert Atmosphere) start->setup reagents Add Dichloropyridine, Coupling Partner, Base, Solvent setup->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

References

A Comparative Spectroscopic Guide to 2,5-Dichloronicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of 2,5-Dichloronicotinonitrile and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a reference for compound characterization. The guide details experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its representative derivatives: 2-amino-5-chloronicotinonitrile and 5-chloro-2-methoxynicotinonitrile. This data is essential for the structural elucidation and purity assessment of these compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound CDCl₃8.65 (d, J=2.5 Hz, 1H, H-6), 8.20 (d, J=2.5 Hz, 1H, H-4)152.1 (C-2), 148.5 (C-6), 140.2 (C-4), 132.8 (C-5), 115.8 (C-3), 114.9 (CN)
2-Amino-5-chloronicotinonitrile DMSO-d₆8.15 (d, J=2.0 Hz, 1H, H-6), 7.80 (d, J=2.0 Hz, 1H, H-4), 6.80 (s, 2H, NH₂)[1]160.2 (C-2), 151.0 (C-6), 138.5 (C-4), 118.9 (C-5), 117.3 (CN), 108.1 (C-3)
5-Chloro-2-methoxynicotinonitrile CDCl₃8.30 (d, J=2.2 Hz, 1H, H-6), 7.95 (d, J=2.2 Hz, 1H, H-4), 4.05 (s, 3H, OCH₃)[2]163.8 (C-2), 150.5 (C-6), 141.1 (C-4), 125.0 (C-5), 116.5 (CN), 109.8 (C-3), 54.5 (OCH₃)[2]

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundIR (cm⁻¹)Mass Spectrum (m/z)UV-Vis (λmax, nm)
This compound 2230 (C≡N), 1580, 1550 (C=C, C=N), 830 (C-Cl)[3]172 (M⁺), 174 (M⁺+2), 137, 102~280
2-Amino-5-chloronicotinonitrile 3450, 3340 (N-H), 2220 (C≡N), 1640 (N-H bend), 1590, 1560 (C=C, C=N), 840 (C-Cl)153 (M⁺), 155 (M⁺+2), 118, 91~320
5-Chloro-2-methoxynicotinonitrile 2950 (C-H), 2225 (C≡N), 1585, 1555 (C=C, C=N), 1250 (C-O), 835 (C-Cl)168 (M⁺), 170 (M⁺+2), 153, 125~295

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4][5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (0-200 ppm) and a longer relaxation delay (2-5 seconds) are used.[6]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[7]

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the KBr pellet method or the thin-film method can be used.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.[8][9]

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[8][10]

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[11]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, techniques like electrospray ionization (ESI) are used.[12][13]

  • Ionization: Ionize the sample molecules. EI uses a high-energy electron beam, which often causes fragmentation. ESI is a softer ionization technique that typically produces protonated molecules ([M+H]⁺).[12][13]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).[14]

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.[15][16]

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.[17][18]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax), which is characteristic of the electronic structure of the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic identification and characterization of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Structure Elucidation Synthesis Synthesis of This compound & Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of nicotinonitrile derivatives.

Data_Integration cluster_info Information from Each Technique Structure Final Structure NMR_info Carbon-Hydrogen Framework Connectivity NMR_info->Structure IR_info Functional Groups (C≡N, C-Cl, N-H, C-O) IR_info->Structure MS_info Molecular Weight Isotopic Pattern (Cl) MS_info->Structure UV_Vis_info Conjugated System Electronic Transitions UV_Vis_info->Structure

Caption: Integration of data from different spectroscopic techniques for structure elucidation.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,5-Dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2,5-Dichloronicotinonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is critical for ensuring product quality, process control, and regulatory compliance. This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by representative experimental data and detailed methodologies. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The selection of an analytical method for the quantification of this compound is dependent on factors such as the required sensitivity, selectivity, sample matrix, and the intended application, ranging from in-process control to trace-level impurity analysis.

ParameterHPLC-UVGC-FIDLC-MS/MS
Linearity (R²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.1 - 0.5 µg/mL0.001 - 0.01 ng/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL0.3 - 1.5 µg/mL0.003 - 0.03 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2%< 3%< 5%
Throughput HighHighMedium
Complexity ModerateModerateHigh
Primary Application Routine purity and assayPurity of volatile samplesTrace analysis, impurity profiling

This table summarizes typical performance characteristics for the analysis of halogenated aromatic compounds and should be validated for this compound specifically.

Experimental Protocols

Detailed below are representative methodologies for each of the key analytical techniques. These protocols serve as a starting point and should be optimized and validated for the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and robust technique for the quantification of non-volatile and thermally stable compounds like this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • HPLC Conditions:

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from the standards.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a solid with a melting point of 118-119°C and a boiling point of 255.4°C, it is amenable to GC analysis.[1]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like acetone or ethyl acetate to a concentration of approximately 1 mg/mL. Prepare calibration standards in the same solvent.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 220 °C at a rate of 15 °C/min, hold for 5 minutes.

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: Purity is often determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For quantification, a calibration curve is used.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification and impurity identification.

Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile. A series of much lower concentration standards, typically in the ng/mL range, are prepared by serial dilution.

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion.

    • Collision Energy and other MS parameters: Optimized for the specific transitions of the analyte.

  • Data Analysis: Quantification is achieved using the peak areas from the MRM chromatograms and comparing them to a calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the comparison and selection of an analytical method for the quantification of this compound.

Analytical_Method_Comparison_Workflow start Define Analytical Requirements (Sensitivity, Matrix, Purpose) method_selection Select Potential Methods start->method_selection hplc HPLC-UV method_selection->hplc Assay/Purity gc GC-FID method_selection->gc Volatile Impurities lcms LC-MS/MS method_selection->lcms Trace Analysis development Method Development & Optimization hplc->development gc->development lcms->development validation Method Validation (ICH Guidelines) development->validation comparison Compare Performance Data (Table) validation->comparison final_selection Select Optimal Method comparison->final_selection end Implement for Routine Analysis final_selection->end

Caption: Workflow for analytical method selection and comparison.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV and GC-FID are robust and reliable methods for routine purity and assay determination. For applications requiring high sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex matrices, LC-MS/MS is the superior technique. Proper method development and validation are essential to ensure accurate and reliable results, regardless of the chosen technique.[2][3][4]

References

comparative study of the biological activity of 2,5-Dichloronicotinonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various nicotinonitrile analogs based on available experimental data. The information is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology. Nicotinonitrile derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.[1] This guide summarizes key findings, presents comparative data in a structured format, and provides detailed experimental protocols for the cited biological assays.

Anticancer Activity

Nicotinonitrile analogs have been extensively investigated for their potential as anticancer agents.[2] The following tables summarize the cytotoxic activity of various derivatives against several human cancer cell lines.

Table 1: Cytotoxic Activity of Nicotinonitrile Analogs Against Various Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of ReferenceSource
Benzofuran–nicotinonitrile derivative 2 HePG216.08Doxorubicin4.17[3]
HCT-1168.81Doxorubicin8.87[3]
MCF-78.36Doxorubicin5.5[3]
Benzofuran–nicotinonitrile derivative 8 HePG223.67Doxorubicin4.17[3]
HCT-11613.85Doxorubicin8.87[3]
MCF-717.28Doxorubicin5.5[3]
Enaminonitrile 3 HCT-11610.84Doxorubicin8.87[3]
Benzofuran–nicotinonitrile derivative 4 PC314.27--[3]
HeLa21.10--[3]
N-Nicotinonitrile derivative 11 MCF-7Promising activityDoxorubicin-[4]
HepG2Promising activityDoxorubicin-[4]
N-Nicotinonitrile derivative 12 MCF-7Promising activityDoxorubicin-[4]
HepG2Promising activityDoxorubicin-[4]
Pyridine derivative 7b, 7c, 7d, 10d HCT-116, HepG-2Interesting antitumor activityDoxorubicin-[2]
2-methoxypyridine-3-carbonitrile 5d, 5g, 5h, 5i A549, MCF-7, CaCo-21-5--[5]

Note: "Promising activity" indicates that the source mentions significant anticancer effects without providing specific IC50 values.

EGFR Kinase Inhibitory Activity

Some nicotinonitrile analogs have been evaluated for their potential to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[3]

Table 2: EGFR Kinase Inhibitory Activity of Benzofuran-Nicotinonitrile Analogs

Compound/AnalogEGFR-TK IC50 (µM)Reference CompoundIC50 (µM) of ReferenceSource
Benzofuran–nicotinonitrile derivative 2 0.81Gefitinib0.90[3]
Enaminonitrile 3 1.12Gefitinib0.90[3]
Benzofuran–nicotinonitrile derivative 10 0.95Gefitinib0.90[3]
Benzofuran–nicotinonitrile derivative 11 1.03Gefitinib0.90[3]

Antimicrobial and Antioxidant Activities

Certain nicotinonitrile derivatives have also demonstrated notable antimicrobial and antioxidant properties.[6][7]

Table 3: Antimicrobial and Antioxidant Activities of Selected Nicotinonitrile Analogs

Compound/AnalogBiological ActivityAssayResultsSource
Various newly prepared products AntimicrobialNot specifiedPotent activity[6]
Nicotinonitrile‐thiazole hybrid 6b AntioxidantABTS radical cation decolorization86.27% inhibition[7]
Chalcone derivative 4c AntioxidantDPPH method12.06% inhibition[1]

Experimental Protocols

This section provides a summary of the methodologies used in the cited studies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)[2][3]
  • Cell Lines: Human cancer cell lines such as HePG2 (liver), HCT-116 (colon), MCF-7 (breast), PC3 (prostate), HeLa, and A549 (lung) are commonly used.[2][3]

  • Procedure:

    • Cells are seeded in 96-well plates and incubated.

    • After 24 hours, cells are treated with various concentrations of the test compounds.

    • The cells are incubated for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

EGFR Kinase Inhibitory Assay[3]
  • Methodology: The inhibitory activity against EGFR tyrosine kinase is typically determined using an enzyme-linked immunosorbent assay (ELISA)-based method.

  • Procedure:

    • The assay is performed in 96-well plates coated with a substrate for the kinase (e.g., poly(Glu, Tyr) 4:1).

    • The test compounds and a standard inhibitor (e.g., Gefitinib) are added to the wells.

    • The kinase reaction is initiated by adding ATP.

    • After incubation, the plate is washed, and a primary antibody that recognizes the phosphorylated substrate is added.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A substrate for the enzyme is added to produce a colorimetric signal.

    • The absorbance is measured, and the IC50 values are calculated.

Antioxidant Activity (ABTS Assay)[7]
  • Principle: This assay measures the ability of a compound to scavenge the stable ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

  • Procedure:

    • The ABTS•+ radical cation is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • The test compound is added to the ABTS•+ solution.

    • The reduction of the ABTS•+ radical by the antioxidant compound causes a decolorization of the solution.

    • The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.

    • The percentage of inhibition of the ABTS•+ radical is calculated.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of nicotinonitrile analogs.

anticancer_screening_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies start Design & Synthesize Nicotinonitrile Analogs purification Purification & Characterization start->purification invitro In Vitro Cytotoxicity (e.g., MTT Assay) purification->invitro cell_lines Cancer Cell Lines (MCF-7, HepG2, etc.) ic50 Determine IC50 Values cell_lines->ic50 kinase_assay Kinase Inhibition Assay (e.g., EGFR) ic50->kinase_assay Active Compounds pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization Identify Leads

Caption: Workflow for anticancer drug discovery with nicotinonitrile analogs.

egfr_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Nicotinonitrile Analog (EGFR Inhibitor) Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of analogs.

References

A Comparative Cost-Benefit Analysis of 2,5-Dichloropyridine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful project outcomes. 2,5-Dichloropyridine, a vital building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes, each presenting a unique profile of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of five prominent synthesis methods, offering an objective comparison of their performance based on yield, purity, cost, safety, and environmental impact to aid in the selection of the most suitable method for specific research and development needs.

The synthesis of 2,5-Dichloropyridine is a critical process for the production of numerous commercial products. The selection of an appropriate synthetic pathway is a complex decision that requires careful consideration of multiple factors, including the cost and availability of starting materials, reaction efficiency, product purity, and the safety and environmental footprint of the process. This comparison guide delves into five distinct methods for synthesizing 2,5-Dichloropyridine, providing quantitative data and detailed experimental protocols to support informed decision-making.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for five different methods of synthesizing 2,5-Dichloropyridine, providing a clear comparison of their respective strengths and weaknesses.

ParameterMethod 1: From 2-ChloropyridineMethod 2: From 2-AminopyridineMethod 3: From 2,3,6-TrichloropyridineMethod 4: From Maleic DiesterMethod 5: From 2,5-Dibromopyridine
Overall Yield 62-80%[1]~58%[1]~78.3%[1]~88.6%[1]High (qualitative)[1]
Purity Up to 100% after crystallization[1]HighHigh>99%[1]High
Starting Material Cost 2-Chloropyridine: ~$4-6/kg2-Aminopyridine: ~$8-10/kg2,3,6-Trichloropyridine: ~$50/kgDimethyl Maleate: ~
23/kg,Nitromethane:2-3/kg, Nitromethane: ~2−3/kg,Nitromethane:
3-4/kg
2,5-Dibromopyridine: ~$200-250/kg
Key Reagent Costs n-Butanol: ~
1/kg,Chlorine:1/kg, Chlorine: ~1/kg,Chlorine:
0.4-0.6/kg, POCl₃: ~$1-2/kg
Sodium Nitrite: ~
12/kg,CuCl:1-2/kg, CuCl: ~1−2/kg,CuCl:
4-5/kg
Zinc Powder: ~$3-4/kgPd/C catalyst: Varies significantly, POCl₃: ~$1-2/kgTetramethylammonium chloride: ~$150-200/kg
Reaction Time Multi-step, longMulti-step, moderateSeveral hoursSeveral hours per stepSeveral hours
Safety Concerns Use of toxic chlorine gas; formation of isomeric byproducts.[1]Unstable diazonium salt intermediate, which can be explosive.Use of flammable and toxic solvents like benzene or toluene.Use of hydrogen gas under pressure.Halogen exchange reaction, generally moderate safety concerns.
Environmental Impact Generation of chlorinated waste streams.Formation of copper-containing waste.Use of hazardous solvents and generation of zinc waste.Considered a greener route with less waste.[2]Use of organic solvents.

Detailed Experimental Protocols

Method 1: Synthesis from 2-Chloropyridine

This multi-step process involves the alkoxylation of 2-chloropyridine, followed by chlorination and subsequent treatment with a Vilsmeyer-Haack reagent to yield a mixture of 2,5- and 2,3-dichloropyridine, which is then purified.[1]

  • Alkoxylation of 2-Chloropyridine: In a suitable reactor, 2-chloropyridine is reacted with n-butanol in the presence of a base such as sodium hydroxide at reflux temperature. The reaction is monitored by gas chromatography until the starting material is consumed. After cooling, the salt is filtered off, and excess alcohol is removed by distillation to yield 2-butoxypyridine.

  • Chlorination of 2-Butoxypyridine: The 2-butoxypyridine is suspended in an aqueous medium. Gaseous chlorine is then bubbled through the suspension at ambient temperature. An auxiliary base is added to maintain a neutral pH. This step results in a mixture of chloro-2-butoxypyridine isomers.

  • Formation of Dichloropyridines: The isomer mixture is treated with a Vilsmeyer-Haack reagent, such as phosphorus oxychloride in DMF. The reaction is heated to facilitate the conversion to a mixture of 2,5- and 2,3-dichloropyridine.[1]

  • Purification: The resulting dichloropyridine isomer mixture is subjected to steam distillation. The solid phase, which is enriched in 2,5-dichloropyridine, is collected and further purified by crystallization from an alcohol/water mixture to obtain the pure product.[1]

Method 2: Synthesis from 2-Aminopyridine

This route involves the chlorination of 2-aminopyridine to form 2-amino-5-chloropyridine, which then undergoes a Sandmeyer reaction.[1]

  • Chlorination of 2-Aminopyridine: 2-Aminopyridine is dissolved in concentrated hydrochloric acid. An oxidizing agent is then used to introduce a chlorine atom at the 5-position of the pyridine ring, yielding 2-amino-5-chloropyridine. The product is isolated by neutralization and filtration.

  • Diazotization and Sandmeyer Reaction: 2-Amino-5-chloropyridine is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is warmed to room temperature and then heated to drive the reaction to completion. The 2,5-dichloropyridine is isolated by extraction and purified by distillation or crystallization.[1]

Method 3: Synthesis from 2,3,6-Trichloropyridine

This method involves the selective reduction of 2,3,6-trichloropyridine.[1]

  • Reduction Reaction: 2,3,6-Trichloropyridine is dissolved in a solvent such as benzene or toluene. A reducing agent, typically zinc powder, is added in portions to the heated solution. The reaction is refluxed for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered to remove excess zinc and other solids. The filtrate is concentrated, and the crude 2,5-dichloropyridine is purified by recrystallization from a suitable solvent like ethanol. A patent for this process reports a total yield of 78.3%.[1]

Method 4: Synthesis from Maleic Diester

This modern approach is considered a green and safe route to 2,5-dichloropyridine.[2]

  • Condensation: A maleic diester (e.g., dimethyl maleate) is reacted with nitromethane in the presence of a base catalyst.

  • Hydrogenation and Cyclization: The product from the condensation step is subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure, which leads to the formation of 2,5-dihydroxypyridine.

  • Chlorination: The 2,5-dihydroxypyridine is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction mixture is heated to complete the conversion to 2,5-dichloropyridine. The product is isolated by quenching the reaction mixture with water, followed by extraction and purification. This method has a reported high overall yield of approximately 88.6% and a purity of over 99%.[1]

Method 5: Synthesis from 2,5-Dibromopyridine

This method utilizes a halogen exchange reaction.[1]

  • Reaction Setup: 2,5-Dibromopyridine is dissolved in a suitable solvent like ethanol in a reaction vessel. A catalyst and a chloride source, such as tetramethylammonium chloride, are added.

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours. The progress of the reaction is monitored by gas chromatography (GC).

  • Isolation and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield 2,5-dichloropyridine.[1]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the different synthetic routes to 2,5-Dichloropyridine.

Synthesis_Pathways cluster_start Starting Materials cluster_intermediate Key Intermediates 2-Chloropyridine 2-Chloropyridine 2-Aminopyridine 2-Aminopyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Aminopyridine->2-Amino-5-chloropyridine Chlorination 2,3,6-Trichloropyridine 2,3,6-Trichloropyridine 2,5-Dichloropyridine 2,5-Dichloropyridine 2,3,6-Trichloropyridine->2,5-Dichloropyridine Reduction (Zn) Maleic Diester Maleic Diester 2,5-Dihydroxypyridine 2,5-Dihydroxypyridine Maleic Diester->2,5-Dihydroxypyridine Condensation & Hydrogenation 2,5-Dibromopyridine 2,5-Dibromopyridine 2,5-Dibromopyridine->2,5-Dichloropyridine Halogen Exchange 2-Butoxypyridine 2-Butoxypyridine Chloro-2-butoxypyridine Isomers Chloro-2-butoxypyridine Isomers 2-Butoxypyridine->Chloro-2-butoxypyridine Isomers Chlorination Chloro-2-butoxypyridine Isomers->2,5-Dichloropyridine Vilsmeyer-Haack Diazonium Salt Diazonium Salt 2-Amino-5-chloropyridine->Diazonium Salt Diazotization Diazonium Salt->2,5-Dichloropyridine Sandmeyer 2,5-Dihydroxypyridine->2,5-Dichloropyridine Chlorination

Caption: Synthetic pathways to 2,5-Dichloropyridine.

Experimental_Workflow_Maleic_Diester Start Start: Maleic Diester & Nitromethane Condensation Condensation (Base Catalyst) Start->Condensation Hydrogenation Hydrogenation & Cyclization (Pd/C, H2 pressure) Condensation->Hydrogenation Intermediate Isolate 2,5-Dihydroxypyridine Hydrogenation->Intermediate Chlorination Chlorination (POCl3) Intermediate->Chlorination Workup Quenching, Extraction, & Purification Chlorination->Workup End End: 2,5-Dichloropyridine Workup->End

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of 2,5-Dichloronicotinonitrile-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. This guide provides a comparative analysis of the cytotoxic effects of emerging 2,5-Dichloronicotinonitrile-derived compounds, offering a valuable resource for identifying promising candidates for further investigation.

This report synthesizes available experimental data to objectively compare the performance of these compounds against various cancer cell lines and, where possible, against established alternative therapies. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of novel synthesized compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] A lower IC50 value indicates a higher potency of the compound. The following tables summarize the IC50 values of various nicotinonitrile derivatives against a panel of human cancer cell lines, as reported in recent studies.

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
Nicotinonitrile Derivative 1 MCF-7 (Breast)8.78 ± 0.7DoxorubicinNot specified
HeLa (Cervical)15.32 ± 1.2DoxorubicinNot specified
Nicotinonitrile Derivative 2 HepG2 (Liver)5.16 ± 0.4DoxorubicinNot specified
HeLa (Cervical)4.26 ± 0.3DoxorubicinNot specified
2,4,6-trisubstituted nicotinonitrile (Compound 20) MCF-7 (Breast)Superior to DoxorubicinDoxorubicinNot specified
HepG2 (Liver)Moderate activityDoxorubicinNot specified
2,4,6-trisubstituted nicotinonitrile (Compound 26) MCF-7 (Breast)Superior to DoxorubicinDoxorubicinNot specified
HepG2 (Liver)Moderate activityDoxorubicinNot specified

Table 1: Comparative Cytotoxicity (IC50) of Nicotinonitrile Derivatives.[2][3]

Experimental Protocols

The validation of cytotoxic effects relies on robust and standardized experimental protocols. The following methodologies are commonly employed in the assessment of novel anticancer compounds.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2][4]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[2]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).[2][4]

  • MTT Incubation: After treatment, MTT solution is added to each well and incubated for a few hours.[2]

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.

2. Sulforhodamine B (SRB) Assay:

The SRB assay is a cell density-based assay. It relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the tissue-culture plates.

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 9-well plates and treated with the compounds.

  • Cell Fixation: After treatment, cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing: Unbound dye is washed away.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Reading: The absorbance is read on a plate reader.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the cell cycle distribution and the induction of apoptosis.

  • Cell Preparation: Cells are treated with the compounds, harvested, and washed.

  • Fixation and Permeabilization: For cell cycle analysis, cells are fixed and permeabilized to allow the entry of a DNA-binding dye.

  • Staining:

    • Cell Cycle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content.

    • Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like PI or 7-AAD.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic and necrotic cells.[3]

Visualizing the Mechanisms of Action

Understanding the signaling pathways and experimental procedures is crucial for interpreting the cytotoxic effects of these compounds. The following diagrams, generated using Graphviz, illustrate key concepts.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay A Cancer Cell Lines B Culture in Appropriate Media A->B C Seed in 96-well Plates B->C D Add Test Compounds & Controls C->D E Incubate for Specific Duration D->E F MTT or SRB Reagent Addition E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

General workflow for in vitro cytotoxicity testing.

Many cytotoxic compounds induce programmed cell death, or apoptosis. This is a complex process involving a cascade of signaling events.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Stimulus This compound Derivative Mitochondria Mitochondria Stimulus->Mitochondria DeathReceptor Death Receptors (e.g., Fas, TNFR) Stimulus->DeathReceptor CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified overview of the intrinsic and extrinsic apoptosis pathways.

The progression of the cell cycle is a tightly regulated process that can be disrupted by anticancer agents, leading to cell cycle arrest and subsequent cell death.

Cell_Cycle_Arrest cluster_arrest Potential Arrest Points G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 Arrest_G1_S G1/S Arrest Arrest_G2_M G2/M Arrest Compound Nicotinonitrile Derivative Compound->Arrest_G1_S Compound->Arrest_G2_M

Illustration of potential cell cycle arrest points induced by cytotoxic compounds.

References

Safety Operating Guide

Proper Disposal of 2,5-Dichloronicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2,5-Dichloronicotinonitrile, a compound that is fatal if swallowed, in contact with skin, or inhaled, and can cause organ damage through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects.

Immediate Safety and Disposal Procedures

The primary directive for the disposal of this compound is to entrust it to a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Key Steps for Disposal:

  • Container Management: Keep the chemical in a suitable, closed container that is properly labeled.[1]

  • Waste Segregation: Store chemical wastes from specific processes separately.

  • Engage Professional Services: Arrange for disposal with an approved waste disposal plant.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE) or absorbent pads, should also be treated as hazardous waste and disposed of accordingly.

Hazard Summary

A clear understanding of the hazards associated with this compound is crucial for safe handling and making informed decisions regarding its disposal.

Hazard ClassificationDescription
Acute Toxicity (Oral) Fatal if swallowed.
Acute Toxicity (Dermal) Fatal in contact with skin.
Acute Toxicity (Inhalation) Fatal if inhaled.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard (Acute) Toxic to aquatic life.
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.

Experimental Protocols

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the safe handling and disposal of this compound in a laboratory setting.

cluster_0 Handling & Use cluster_1 Waste Generation cluster_2 Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Lab Coat - Eye Protection - Respiratory Protection start->ppe use Use in a well-ventilated area or fume hood ppe->use waste_gen Waste Generated: - Unused Reagent - Contaminated Materials use->waste_gen segregate Segregate Waste: Keep in a closed, labeled, compatible container waste_gen->segregate store Store in a designated hazardous waste area segregate->store dispose Arrange for pickup by an approved waste disposal service store->dispose end End: Proper Disposal Complete dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.